STING-IN-7
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-10-6-7-11(8-13(10)17)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAWUBPOSFYSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of the STING Inhibitor H-151
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of H-151, a potent and selective covalent inhibitor of the Stimulator of Interferon Genes (STING) protein. Given the limited information on a compound specifically named "STING-IN-7," this guide focuses on the well-characterized inhibitor H-151 as a representative molecule for understanding STING antagonism.
Core Mechanism of Action
H-151 is a small molecule inhibitor that potently and irreversibly antagonizes both human and murine STING.[1] Its primary mechanism of action involves the covalent modification of a specific cysteine residue within the transmembrane domain of the STING protein.[2][3][4]
Key aspects of H-151's mechanism of action include:
-
Covalent Binding: H-151 specifically targets and covalently binds to the cysteine residue at position 91 (Cys91) of the STING protein.[2][3][4]
-
Inhibition of Palmitoylation: This covalent modification of Cys91 sterically hinders and effectively blocks the palmitoylation of STING, a critical post-translational modification required for its activation.[2][5] Palmitoylation is essential for the subsequent clustering of STING oligomers in the Golgi apparatus.[6]
-
Disruption of Downstream Signaling: By preventing STING palmitoylation and clustering, H-151 inhibits the recruitment and activation of downstream signaling components, including TANK-binding kinase 1 (TBK1).[5][6] This, in turn, prevents the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[5][6]
Quantitative Data
The following tables summarize the available quantitative data for the inhibitory activity of H-151 in various cellular assays.
Table 1: In Vitro IC50 Values for H-151
| Cell Line | Species | Assay Type | Stimulant | Measured Endpoint | IC50 Value | Reference(s) |
| Mouse Embryonic Fibroblasts (MEFs) | Murine | IFN-β Reporter | cGAMP | Luciferase Activity | ~138 nM | [7] |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | IFN-β Reporter | cGAMP | Luciferase Activity | ~109.6 nM | [7] |
| Human Foreskin Fibroblasts (HFFs) | Human | IFN-β Reporter | cGAMP | Luciferase Activity | ~134.4 nM | [7] |
| HEK293T cells expressing human STING | Human | IFN-β Reporter | cGAMP | Luciferase Activity | 1.04 µM | [7] |
| HEK293T cells expressing murine STING | Murine | IFN-β Reporter | cGAMP | Luciferase Activity | 0.82 µM | [7] |
| RAW264.7 cells | Murine | ELISA | rmCIRP | IFN-β Production | Dose-dependent reduction (57% at 1 µM, 74% at 2 µM) | [6] |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway and Inhibition by H-151
The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of intervention by H-151.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. H-151 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the STING Pathway: A Correction and In-Depth Guide to STING Modulators
A critical point of clarification for the research community: STING-IN-7 has been identified and characterized as a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway, not an agonist as is sometimes misreported. This technical guide will address this important distinction and provide a comprehensive overview of the discovery and function of STING modulators, with a focus on a representative STING agonist, given the initial query's interest in STING activation.
Initial research has revealed a significant discrepancy in the classification of this compound. Multiple sources confirm its role as a STING inhibitor, with a reported IC50 value of 11.5 nM, and that it functions by inhibiting the phosphorylation of STING, IRF3, and TBK1[1]. This guide will, therefore, pivot to provide the requested in-depth technical information on a well-characterized STING agonist , to align with the user's interest in STING pathway activation for research and drug development. We will also briefly touch upon the discovery and mechanism of STING inhibitors like this compound to provide a complete picture of STING modulation.
The STING Signaling Pathway: A Primer
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of viral or bacterial infection, as well as cellular damage and cancer.
Caption: The cGAS-STING signaling pathway.
Discovery and Synthesis of a Potent STING Agonist: A Case Study
Given the interest in STING activation, we will focus on a class of potent, non-cyclic dinucleotide (non-CDN) STING agonists that have been developed. These small molecules are of significant interest as they can overcome some of the delivery and stability challenges associated with natural CDN agonists.
Experimental Protocols
High-Throughput Screening (HTS) for STING Agonists:
-
Cell Line: A human monocytic cell line (e.g., THP-1) engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) promoter is utilized.
-
Compound Library Screening: The cells are treated with a diverse library of small molecules.
-
Hit Identification: Compounds that induce a significant increase in luciferase activity, indicating the activation of the STING pathway and subsequent interferon signaling, are identified as hits.
-
Secondary Screens: Hits are confirmed and prioritized through dose-response studies and cytotoxicity assays.
Synthesis of a Representative Non-CDN STING Agonist (General Scheme):
The synthesis of many non-CDN STING agonists often involves a multi-step process. A generalized synthetic workflow is presented below.
References
The Cellular Target and Mechanism of STING-IN-7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can signal viral infection or cellular damage. Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention. STING-IN-7 has emerged as a potent inhibitor of this pathway, offering a valuable tool for research and potential drug development. This technical guide provides an in-depth analysis of the cellular target and mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
Cellular Target: Direct Inhibition of STING
The primary cellular target of this compound is the STING protein itself. This compound acts as a potent inhibitor of STING signaling[1]. Its mechanism of action involves the direct suppression of STING activation, thereby preventing the initiation of the downstream inflammatory cascade.
Mechanism of Action
This compound exerts its inhibitory effect by preventing the phosphorylation of key proteins in the STING signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of STING, as well as the downstream signaling molecules TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3)[1]. This blockade of phosphorylation effectively halts the signal transduction that would normally lead to the production of type I interferons and other pro-inflammatory cytokines.
Quantitative Data
The potency of this compound as a STING inhibitor has been quantified by its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | STING | Cellular Assay | 11.5 | [1] |
Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following section outlines the general methodologies for key experiments used to characterize the inhibitory activity of this compound.
Western Blot for Phosphorylation of STING, TBK1, and IRF3
This protocol is a generalized procedure for detecting the phosphorylation status of STING pathway proteins in response to a STING agonist and the effect of this compound.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., THP-1 monocytes or BJ fibroblasts) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for a predetermined time (e.g., 3-6 hours) to induce STING pathway activation.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading for electrophoresis.
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (SDS-PAGE).
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3) overnight at 4°C.
-
Also, probe separate blots or strip and re-probe the same blot with antibodies against total STING, total TBK1, total IRF3, and a loading control (e.g., GAPDH or β-actin) to normalize for protein levels.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
7. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.
-
Compare the levels of phosphorylated proteins in this compound treated cells to the vehicle-treated control to determine the extent of inhibition.
Conclusion
This compound is a potent and direct inhibitor of the STING protein. Its mechanism of action, involving the suppression of STING, TBK1, and IRF3 phosphorylation, effectively abrogates the downstream inflammatory signaling cascade. The quantitative data underscores its potential as a valuable chemical probe for studying the STING pathway and as a lead compound for the development of therapeutics for STING-driven autoimmune and inflammatory diseases. The provided experimental framework offers a basis for the further characterization of this compound and other novel STING inhibitors.
References
An In-Depth Technical Guide to the STING-IN-7 Binding Site on the STING Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor STING-IN-7 and the Stimulator of Interferon Genes (STING) protein. This document details the putative binding site, mechanism of action, available quantitative data, and the experimental protocols used to characterize this interaction.
Introduction to STING and this compound
The STING protein is a central mediator of the innate immune response to cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer, making it a critical target for therapeutic intervention.
This compound is a potent, covalent inhibitor of the STING protein. Its ability to modulate STING activity makes it a valuable tool for research and a potential starting point for the development of novel therapeutics for STING-driven diseases.
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA). This dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the ligand-binding domain of STING, which is a transmembrane protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.
At the Golgi, STING undergoes palmitoylation, a crucial post-translational modification, which facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other inflammatory cytokines.
Caption: The canonical cGAS-STING signaling pathway.
This compound Binding Site and Mechanism of Action
While direct structural evidence for the this compound binding site is not yet publicly available, a substantial body of research on similar potent, covalent STING inhibitors, such as C-178, H-151, and GHN105, strongly indicates that this compound targets the Cysteine 91 (Cys91) residue.[1][2] This residue is located within the transmembrane domain of the STING protein.
The proposed mechanism of action for this compound involves the formation of a covalent bond with the thiol group of Cys91. This irreversible modification prevents the palmitoylation of STING at this site. Palmitoylation is an essential post-translational modification that occurs at the Golgi apparatus and is required for the oligomerization of STING and the subsequent recruitment and activation of the downstream kinase TBK1. By blocking palmitoylation, this compound effectively traps STING in an inactive state, thereby inhibiting the entire downstream signaling cascade.
Caption: Proposed mechanism of action for this compound.
Quantitative Binding Data
The potency of this compound has been determined through cellular assays. While a comprehensive set of binding parameters is not yet available in the public domain, the half-maximal inhibitory concentration (IC50) has been reported.
| Parameter | Value | Method |
| IC50 | 11.5 nM | IFN-β Reporter Assay in BJ cells |
Note: The IC50 value represents the concentration of this compound required to inhibit the STING-mediated cellular response by 50%. Further biophysical assays are required to determine the direct binding affinity (Kd).
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the binding of covalent inhibitors like this compound to the STING protein.
Identification of Covalent Binding Site by Mass Spectrometry
This protocol outlines a general workflow for identifying the specific amino acid residue modified by a covalent inhibitor using mass spectrometry.
Objective: To determine the precise binding site of a covalent inhibitor on the STING protein.
Materials:
-
HEK293T cells expressing tagged (e.g., FLAG- or His-tagged) STING protein
-
Covalent inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Affinity purification beads (e.g., anti-FLAG M2 affinity gel)
-
Elution buffer (e.g., 3xFLAG peptide solution)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
C18 desalting columns
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Treatment and Lysis:
-
Culture HEK293T cells expressing tagged STING.
-
Treat the cells with the covalent inhibitor at a suitable concentration and for an appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
Harvest the cells and lyse them in lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Affinity Purification of STING:
-
Incubate the clarified lysate with affinity beads to capture the tagged STING protein.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the purified STING protein from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Reduce the disulfide bonds in the purified STING protein with DTT. Then, alkylate the free cysteine residues with IAA. This step is crucial to prevent the formation of artificial disulfide bonds.
-
In-solution or In-gel Digestion: Digest the protein into smaller peptides using trypsin.
-
Desalting: Desalt the resulting peptide mixture using C18 columns to remove contaminants that could interfere with mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then fragment selected peptides to determine their amino acid sequence (MS2 scan).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the STING sequence using a proteomics search engine (e.g., Mascot, MaxQuant).
-
Specify the covalent modification by the inhibitor as a variable modification on cysteine residues.
-
The software will identify the peptide that has been modified by the inhibitor and pinpoint the exact cysteine residue to which it is attached based on the mass shift observed in the MS1 and MS/MS spectra.
-
References
An In-depth Technical Guide to the STING Inhibitor C-176 and its Effect on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Initial Note: This technical guide focuses on the well-characterized STING inhibitor, C-176. The originally requested topic, "STING-IN-7," did not yield specific information in publicly available scientific literature, suggesting it may be a hypothetical or very new compound. C-176 has been selected as a representative STING inhibitor to fulfill the detailed requirements of this guide.
Introduction to the STING Pathway
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING orchestrates a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an effective immune response.
The canonical STING signaling pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which recognizes and binds to cytosolic dsDNA. This interaction catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of IFN-I genes, most notably IFN-β. Concurrently, STING activation can also trigger the NF-κB signaling pathway, resulting in the production of a broader range of pro-inflammatory cytokines.[1]
Mechanism of Action of the STING Inhibitor C-176
C-176 is a potent and selective small-molecule inhibitor of mouse STING (mSTING).[2][3] It is a furan derivative that exerts its inhibitory effect through a covalent modification of the STING protein.[4]
Key aspects of C-176's mechanism of action include:
-
Covalent Targeting of Cys91: C-176 specifically and covalently binds to the cysteine residue at position 91 (Cys91) within the transmembrane domain of mSTING.[5][6]
-
Inhibition of Palmitoylation: The activation of STING is dependent on its palmitoylation, a post-translational modification where a palmitate group is attached to cysteine residues. This modification is crucial for the formation of STING multimers and their subsequent trafficking to the Golgi. C-176's covalent binding to Cys91 physically obstructs the palmitoylation of STING.[6][7]
-
Prevention of STING Clustering and Trafficking: By inhibiting palmitoylation, C-176 prevents the formation of STING clusters and their translocation from the ER to the Golgi apparatus. This sequestration of STING in a signaling-incompetent state is the primary mechanism of its inhibitory action.
It is important to note that C-176 is highly selective for mouse STING and does not effectively inhibit human STING (hSTING).[2][3] This specificity is attributed to differences in the amino acid sequence around the Cys91 residue between the two species.
Effect of C-176 on Downstream Signaling Pathways
By preventing the initial activation and trafficking of STING, C-176 effectively blocks all subsequent downstream signaling events. This leads to a significant reduction in the production of type I interferons and other inflammatory cytokines.
Inhibition of TBK1 and IRF3 Phosphorylation
A key step in the STING signaling cascade is the phosphorylation of TBK1 and its substrate, IRF3. As C-176 prevents the formation of the STING signaling platform at the Golgi, the recruitment and activation of TBK1 are abrogated. Consequently, the phosphorylation of IRF3 is significantly inhibited.[5]
Reduction of Type I Interferon Production
The ultimate outcome of the STING-TBK1-IRF3 signaling axis is the production of IFN-I, particularly IFN-β. By blocking this pathway at its inception, C-176 potently suppresses the induction of IFN-β.
Data Presentation
The following tables summarize the quantitative effects of C-176 on key readouts of STING pathway activation.
Table 1: Inhibitory Activity of C-176 on IFN-β Production
| Assay Type | Cell Line | Stimulant | IC50 of C-176 (µM) | Reference |
| IFN-β Luciferase Reporter | HEK293T | cGAMP | ~0.5 | [8] |
| Type I IFN Bioassay | BMDMs | cGAMP | ~0.2 | [8] |
Table 2: Effect of C-176 on STING-Mediated Protein Phosphorylation
| Protein Assayed | Cell Line | Stimulant | C-176 Concentration (µM) | Observed Effect | Reference |
| p-TBK1 (S172) | BMDMs | cGAMP | 1 | Significant reduction in phosphorylation | [8] |
| p-IRF3 (S396) | BMDMs | cGAMP | 1 | Significant reduction in phosphorylation | [5] |
| p-STING (S365) | BMDMs | mtDNA | 20 | Decreased protein levels of phosphorylated STING | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Western Blot for Phosphorylated IRF3 (p-IRF3)
This protocol describes the detection of phosphorylated IRF3 in cell lysates following STING activation and treatment with C-176.
Materials:
-
Cell culture reagents
-
STING agonist (e.g., 2'3'-cGAMP)
-
C-176
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against p-IRF3 (Ser396)
-
Primary antibody against total IRF3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., mouse bone marrow-derived macrophages - BMDMs) in 6-well plates. Pre-treat cells with various concentrations of C-176 for 1-2 hours. Stimulate the STING pathway by adding a STING agonist (e.g., 1-10 µg/mL of 2'3'-cGAMP) for 1-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-IRF3 and anti-total IRF3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
ELISA for IFN-β Production
This protocol measures the amount of IFN-β secreted into the cell culture supernatant.
Materials:
-
Cell culture reagents
-
STING agonist (e.g., 2'3'-cGAMP)
-
C-176
-
Human IFN-β ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer
-
Stop solution
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate. Pre-treat with C-176 and stimulate the STING pathway as described in the Western blot protocol. The incubation time for stimulation is typically longer, around 18-24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block with a blocking agent.
-
Add standards and samples (cell culture supernatants) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve and calculate the concentration of IFN-β in the samples.
Acyl-Biotin Exchange (ABE) Assay for STING Palmitoylation
This protocol is used to specifically detect the palmitoylation of STING.
Materials:
-
Cell lysates
-
N-ethylmaleimide (NEM) to block free thiols
-
Hydroxylamine (HAM) to cleave thioester bonds
-
Biotin-HPDP to label newly exposed thiols
-
Streptavidin beads for affinity purification
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Blocking of Free Thiols: Treat cell lysates with NEM to block all free cysteine residues.
-
Cleavage of Thioester Bonds: Treat the lysates with HAM to specifically cleave the thioester linkage of palmitoylated cysteines, exposing the thiol group. A control sample without HAM is included.
-
Biotinylation of Exposed Thiols: Label the newly exposed thiol groups with a thiol-reactive biotin probe, such as Biotin-HPDP.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated (i.e., previously palmitoylated) proteins.
-
Detection: Elute the captured proteins and analyze by Western blot using an anti-STING antibody. A signal in the HAM-treated sample, but not in the control, indicates that STING was palmitoylated.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The canonical cGAS-STING signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing C-176 activity.
Logical Relationship Diagram
Caption: Inhibitory mechanism of C-176 on the STING pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting STING with covalent small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of STING-IN-7 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and anti-tumor response. Dysregulation of the STING pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of STING-IN-7, a potent small molecule inhibitor of the STING pathway. We will explore its mechanism of action, present available quantitative data, and provide detailed experimental protocols for its characterization, offering a valuable resource for researchers and drug development professionals in the field of immunology and inflammation.
Introduction to the STING Pathway
The innate immune system serves as the first line of defense against invading pathogens. A key signaling cascade in this system is the cGAS-STING pathway, which is activated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.
Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines orchestrate a robust immune response to clear the infection or cellular threat.
Given its central role in inflammation, the STING pathway is a compelling target for the development of therapeutics to treat autoimmune diseases such as systemic lupus erythematosus (SLE) and other inflammatory conditions where the pathway is aberrantly activated.
This compound: A Potent Inhibitor of the STING Pathway
This compound (also referred to as compound 21) is a small molecule inhibitor designed to suppress the STING signaling cascade.
Mechanism of Action
This compound exerts its inhibitory effect by blocking the phosphorylation of key signaling molecules in the STING pathway.[1][2][3][4] Specifically, it has been shown to inhibit the phosphorylation of STING itself, as well as the downstream kinases TBK1 and the transcription factor IRF3.[1][4] By preventing these phosphorylation events, this compound effectively halts the signaling cascade, leading to a reduction in the production of type I interferons and other inflammatory mediators.
Quantitative Data
The potency of this compound has been quantified, demonstrating its high affinity for its target.
| Parameter | Value | Description |
| IC50 | 11.5 nM | The half maximal inhibitory concentration against STING.[1][2][3][4] |
Signaling Pathways and Experimental Workflows
Visualizing the STING pathway and the experimental approach to validate inhibitors like this compound is crucial for a comprehensive understanding.
Caption: STING pathway and inhibition by this compound.
Caption: Western blot workflow for STING inhibition.
Key Experimental Protocols
The following protocols provide a framework for assessing the inhibitory activity of this compound on the STING pathway.
Cell Culture and Treatment
A human foreskin fibroblast cell line, such as BJ cells, can be used to investigate the effects of this compound.
-
Cell Seeding: Plate BJ cells in appropriate cell culture plates (e.g., 6-well plates for Western blotting) and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with this compound at various concentrations (e.g., a dose-response ranging from 0.1 to 10 µM) or a vehicle control (such as DMSO) for 1 to 2 hours.
-
STING Pathway Activation: Following pre-treatment, stimulate the cells with a known STING agonist, such as 2'3'-cGAMP (e.g., at a final concentration of 1-5 µg/mL), for a specified duration (e.g., 5.5 hours for BJ cells to assess phosphorylation).[4]
Western Blot Analysis for Phosphorylation of STING, TBK1, and IRF3
This protocol is designed to detect the phosphorylation status of key proteins in the STING signaling cascade.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of STING, TBK1 (e.g., p-TBK1 at Ser172), and IRF3 (e.g., p-IRF3 at Ser396), as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and the loading control to determine the relative level of inhibition.
Conclusion
This compound is a potent inhibitor of the STING signaling pathway, acting by preventing the phosphorylation of STING, TBK1, and IRF3. Its high potency, as indicated by its low nanomolar IC50 value, makes it a valuable research tool for studying the role of the STING pathway in various physiological and pathological processes. Furthermore, this compound and similar molecules hold therapeutic promise for the treatment of STING-driven autoimmune and inflammatory diseases. The experimental protocols outlined in this guide provide a solid foundation for the further investigation and characterization of this compound and other novel STING inhibitors.
References
STING-IN-7: A Technical Guide for a Potent Chemical Probe of STING Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
STING (Stimulator of Interferon Genes) is a central adaptor protein in the innate immune system, playing a critical role in the detection of cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage. The cGAS-STING pathway, upon activation, triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases, making STING a compelling target for therapeutic intervention. STING-IN-7 has emerged as a potent, small-molecule inhibitor of STING signaling, serving as a valuable chemical probe for elucidating the intricacies of this pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in research settings.
Core Properties and Mechanism of Action
This compound, also identified as Compound 21 in its initial characterization, is a potent inhibitor of the STING signaling pathway with a reported half-maximal inhibitory concentration (IC50) of 11.5 nM.[1] Its primary mechanism of action involves the inhibition of the phosphorylation of key signaling molecules downstream of STING activation. Specifically, this compound has been shown to effectively block the phosphorylation of STING itself, as well as the downstream kinase TBK1 and the transcription factor IRF3.[1][2] This blockade prevents the nuclear translocation of IRF3 and the subsequent transcription of type I interferons and other inflammatory genes.
Chemical Structure
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Chemical Structure |
| This compound | 899947-07-0 | C23H18N2O2 | 354.40 | [Image of the chemical structure of this compound] |
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 11.5 nM | THP-1 reporter cell line (STING R232 knock-in) | 2',3'-cGAMP-induced IRF expression | [1] |
Further quantitative data, such as binding affinity (Kd) and EC50 values for cytokine inhibition, are not yet publicly available.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STING signaling pathway and a general experimental workflow for evaluating STING inhibitors like this compound.
Experimental Protocols
Inhibition of STING, TBK1, and IRF3 Phosphorylation in BJ Cells
This protocol is adapted from the summary provided for this compound (Compound 21) and general western blotting procedures.[1][2]
a. Cell Culture and Treatment:
-
Culture human foreskin fibroblast (BJ) cells in appropriate growth medium until they reach 80-90% confluency in 6-well plates.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with this compound at desired concentrations (e.g., 2-10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, for 5.5 hours.
b. Protein Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate the plates on ice for 15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
c. Western Blotting:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and total STING, TBK1, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
IRF-Inducible Reporter Assay in THP-1 Cells
This protocol is based on the characterization of this compound (Compound 21) in a THP-1 reporter cell line.[1]
a. Cell Culture and Plating:
-
Culture THP-1 cells that have been engineered to express a luciferase reporter gene under the control of an IRF-inducible promoter (e.g., containing ISRE elements).
-
Differentiate the THP-1 monocytes into a macrophage-like phenotype using PMA (phorbol 12-myristate 13-acetate) if required by the specific reporter cell line protocol.
-
Seed the cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
b. Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in the appropriate assay medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a fixed concentration of 2'3'-cGAMP to activate the STING pathway.
c. Luciferase Assay:
-
Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
d. Data Analysis:
-
Normalize the luciferase signal to a control for cell viability if necessary (e.g., a constitutively expressed Renilla luciferase).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, 2'3'-cGAMP-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Conclusion
This compound is a valuable and potent chemical probe for investigating the STING signaling pathway. Its ability to inhibit the phosphorylation of key signaling components allows for the precise dissection of STING-mediated cellular processes. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies of innate immunity, autoimmune diseases, and inflammatory disorders. As with any chemical probe, it is recommended to use appropriate controls and to consider potential off-target effects in the interpretation of experimental results. Further characterization of this compound's binding kinetics and selectivity will undoubtedly enhance its utility as a tool for the scientific community.
References
The Structural Basis of STING Inhibition by STING-IN-7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Its role in various pathologies, including autoimmune diseases and cancer, has made it a prime target for therapeutic intervention. This technical guide delves into the structural and functional aspects of the interaction between the STING protein and a potent inhibitor, STING-IN-7. We provide a summary of the available quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the relevant biological pathways and experimental workflows to facilitate further research and drug development in this area.
Quantitative Data for this compound Interaction
The publicly available quantitative data for the interaction of this compound with the STING protein is currently limited. The primary reported value is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the biological activity of STING by 50%. Further biophysical characterization, such as the dissociation constant (Kd) from direct binding assays, and a co-crystal structure are not yet available in the public domain.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 11.5 nM | Not Specified | Inhibition of STING phosphorylation | [1] |
| Binding Affinity (Kd) | Not Publicly Available | - | - | - |
| Co-crystal Structure (PDB ID) | Not Publicly Available | - | - | - |
The STING Signaling Pathway and Inhibition by this compound
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), often from viral or bacterial pathogens, or from damaged host cells. This triggers the activation of cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing a conformational change and its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines.[2][3][4] this compound is a potent inhibitor of this pathway, acting by preventing the phosphorylation of STING, TBK1, and IRF3.[1]
STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed, generalized protocols for key experiments to characterize the interaction between STING and its inhibitors. These protocols are based on established methodologies in the field and can be adapted for the specific study of this compound.
Recombinant Human STING (residues 139-379) Expression and Purification
This protocol describes the expression of the cytosolic domain of human STING in E. coli and its subsequent purification.
-
Cloning and Transformation:
-
Synthesize the cDNA encoding for human STING (residues 139-379) and clone it into a bacterial expression vector (e.g., pET-28a) containing an N-terminal Hexa-histidine (6xHis) tag and a Tobacco Etch Virus (TEV) protease cleavage site.
-
Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.
-
-
Cell Lysis and Lysate Clarification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elute the His-tagged STING protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
-
His-tag Cleavage and Size-Exclusion Chromatography:
-
Dialyze the eluted protein against a buffer suitable for TEV protease activity (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Add TEV protease and incubate overnight at 4°C to cleave the His-tag.
-
Remove the cleaved His-tag and TEV protease by passing the solution through a Ni-NTA column.
-
Further purify the STING protein by size-exclusion chromatography on a column pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Assess protein purity by SDS-PAGE.
-
In Vitro STING Inhibition Assay (Luciferase Reporter Assay)
This assay measures the ability of an inhibitor to block STING-dependent activation of an interferon-stimulated response element (ISRE) driving the expression of a luciferase reporter gene.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.
-
Co-transfect the cells with expression plasmids for human STING, an ISRE-luciferase reporter, and a constitutively expressed Renilla luciferase control plasmid (for normalization).
-
-
Inhibitor and Agonist Treatment:
-
After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP, at a concentration that induces a robust reporter signal.
-
-
Luciferase Assay:
-
After 18-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction between an inhibitor and its target protein.
-
Sample Preparation:
-
Dialyze the purified STING protein and dissolve this compound in the same final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Thoroughly degas both the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the purified STING protein into the sample cell of the ITC instrument.
-
Load this compound into the injection syringe at a concentration 10-20 fold higher than the protein concentration.
-
Perform a series of small, sequential injections of this compound into the STING solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
X-ray Crystallography
Determining the co-crystal structure of STING in complex with this compound would provide atomic-level insights into the inhibitory mechanism.
-
Complex Formation and Crystallization:
-
Incubate the purified STING protein with a molar excess of this compound.
-
Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various commercially available crystallization screens.
-
Optimize promising crystallization conditions by varying the precipitant concentration, pH, and temperature.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known STING structure as a search model.
-
Build the model of the this compound complex into the electron density map and refine the structure.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a novel STING inhibitor.
Experimental workflow for STING inhibitor discovery and characterization.
Conclusion
This compound has emerged as a potent inhibitor of the STING signaling pathway, presenting a valuable tool for research and a potential starting point for the development of therapeutics for STING-driven diseases. While the initial characterization is promising, further investigation into its precise binding mode and affinity is crucial. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to further elucidate the structural biology of the this compound interaction and to advance the development of novel STING modulators.
References
An In-depth Technical Guide to STING-IN-7 and its Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response. This guide provides a comprehensive overview of STING-IN-7, a molecule related to this pathway. Contrary to what its name might imply in some contexts, this compound is not an activator but a potent inhibitor of the STING pathway. This document will elucidate the mechanism of this compound, its inhibitory effects on cytokine production, and provide detailed experimental protocols for studying such effects.
This compound: A Potent Inhibitor of the STING Pathway
This compound has been identified as a potent inhibitor of the STING signaling pathway. It effectively blocks the crucial phosphorylation events of key signaling molecules within the cascade.
-
Mechanism of Action: this compound inhibits the phosphorylation of STING itself, as well as the downstream kinases TBK1 (TANK-binding kinase 1) and IRF3 (Interferon Regulatory Factor 3). The phosphorylation of these proteins is essential for the activation of the pathway and the subsequent transcription of genes encoding type I interferons and other cytokines.
-
Potency: this compound exhibits a high inhibitory potency with a reported half-maximal inhibitory concentration (IC50) of 11.5 nM.
Impact on Cytokine Production: An Inhibitory Effect
Table 1: Illustrative Data on the Inhibition of Cytokine Production by STING Inhibitors
| Inhibitor | Cytokine | Cell Type | Stimulant | Result | Reference |
| H-151 | IFN-β | THP-1 cells | cGAMP | Significant reduction in a dose-dependent manner | [1] |
| H-151 | TNF-α | Macrophages | IMQ | Reduced secretion | [2] |
| H-151 | IL-6 | Macrophages | IMQ | Reduced secretion | [2] |
| H-151 | IL-1β | RPE–choroid complex | CNV induction | Suppressed mRNA expression | [3] |
| C-176 | IFN-β | Mouse Model | CMA | Significant reduction in serum levels | [4] |
| C-176 | IL-6 | Mouse Model | CMA | Significant reduction in serum levels | [4] |
| C-176 | IL-1β | BV2 cells | Rotenone | Reduced mRNA expression | [5] |
| C-176 | TNF-α | BV2 cells | Rotenone | Reduced mRNA expression | [5] |
Note: This table presents data for the STING inhibitors H-151 and C-176 to illustrate the expected inhibitory effects on cytokine production. Specific quantitative data for this compound is not currently available in the cited literature.
Visualizing the STING Signaling Pathway and Experimental Workflow
To understand the context of this compound's inhibitory action, it is helpful to visualize the canonical STING activation pathway and the experimental workflow used to assess its inhibition.
Caption: Canonical STING signaling pathway. This compound inhibits this pathway.
Caption: Workflow for assessing STING inhibitor activity on cytokine production.
Detailed Experimental Protocols
The following is a detailed protocol for an in vitro assay to determine the inhibitory effect of a compound like this compound on STING-mediated cytokine production.
Protocol: In Vitro Inhibition of STING-Mediated Cytokine Production
1. Objective: To quantify the dose-dependent inhibition of STING agonist-induced cytokine production (e.g., IFN-β, TNF-α) by this compound in a relevant cell line.
2. Materials:
-
Cell Line: Human THP-1 monocytes or murine RAW 264.7 macrophages.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
STING Agonist: 2'3'-cGAMP (cyclic GMP-AMP).
-
Assay Plates: 96-well flat-bottom cell culture plates.
-
Reagents: Phosphate-Buffered Saline (PBS), Trypan Blue.
-
Cytokine Detection: ELISA kits for the specific cytokines of interest (e.g., human or mouse IFN-β, TNF-α).
-
Equipment: Cell culture incubator (37°C, 5% CO2), centrifuge, microplate reader.
3. Cell Seeding:
-
Culture the selected cell line according to standard protocols.
-
On the day of the experiment, harvest the cells and perform a cell count using a hemocytometer and Trypan Blue to assess viability.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere and stabilize overnight in the incubator.
4. Pre-treatment with this compound:
-
Prepare a serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.1%).
-
Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the appropriate wells.
-
Incubate the plate for 1-2 hours.
5. STING Pathway Stimulation:
-
Prepare a solution of 2'3'-cGAMP in culture medium at a concentration known to induce a robust cytokine response (e.g., a final concentration of 1-10 µg/mL).
-
Add the 2'3'-cGAMP solution to all wells except for the "unstimulated" control wells.
-
The final volume in each well should be 200 µL.
6. Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell line and the specific cytokine being measured.
7. Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The supernatant can be used immediately for cytokine analysis or stored at -80°C for later use.
8. Cytokine Quantification (ELISA):
-
Perform the ELISA for the target cytokines (e.g., IFN-β, TNF-α) according to the manufacturer's instructions.
-
Use the collected supernatants as the samples.
-
Generate a standard curve using the provided cytokine standards.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
9. Data Analysis:
-
Calculate the concentration of the cytokines in each sample using the standard curve.
-
Normalize the data by expressing the cytokine levels in the this compound treated wells as a percentage of the cytokine levels in the vehicle-treated, agonist-stimulated wells.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine production.
This comprehensive guide provides the necessary information for researchers and drug development professionals to understand and investigate the role of this compound as a STING pathway inhibitor and its subsequent impact on cytokine production. The provided protocols and diagrams offer a framework for the practical assessment of its inhibitory activity.
References
- 1. invivogen.com [invivogen.com]
- 2. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H-151, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Navigating the STING Pathway: A Technical Guide to the Preclinical Evaluation of STING-IN-7 in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA has been implicated as a key driver in the pathogenesis of a variety of autoimmune and inflammatory diseases. Consequently, the development of STING inhibitors has emerged as a promising therapeutic strategy.
This technical guide provides an in-depth overview of the preclinical evaluation of STING inhibitors in autoimmune models, with a focus on STING-IN-7, a potent inhibitor of the pathway. Although public domain data on the in vivo efficacy of this compound in autoimmune models is limited, this document will detail the established methodologies and experimental protocols for characterizing such a compound, present its known in vitro activity, and use illustrative data to guide researchers in this field.
Core Concepts: The cGAS-STING Signaling Pathway
The canonical STING signaling cascade is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by cGAS upon sensing cytosolic double-stranded DNA (dsDNA), to the STING protein located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.
Preclinical Evaluation of STING Inhibitors in Autoimmune Models
In Vitro Characterization
The initial assessment of a STING inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Key In Vitro Assays:
-
STING Reporter Assays: Cell lines engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an IRF3-inducible promoter are a primary tool. THP1-Dual™ cells, which express reporters for both IRF- and NF-κB-inducible pathways, are commonly used.
-
Phosphorylation Analysis: Western blotting is used to measure the phosphorylation status of key downstream signaling proteins, including STING itself, TBK1, and IRF3, in response to a STING agonist with and without the inhibitor.
-
Cytokine Measurement: Enzyme-linked immunosorbent assays (ELISAs) or multiplex assays are employed to quantify the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines in cell culture supernatants.
Table 1: In Vitro Potency of STING Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | STING | Biochemical Assay | 11.5 | [1] |
| H-151 | STING | IFN-β Reporter Assay | ~500 (human) | [2] |
| C-176 | STING | IFN-β Reporter Assay | ~280 (mouse) | [3] |
Note: Data for H-151 and C-176 are provided for comparative purposes. The assay conditions for the reported IC50 values may differ.
Experimental Protocol: In Vitro Inhibition of STING Signaling
-
Cell Culture: Culture THP1-Dual™ cells according to the manufacturer's instructions.
-
Compound Treatment: Plate the cells and pre-incubate with a dose range of this compound or vehicle control for 1-2 hours.
-
STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP.
-
Reporter Gene Assay: After 24 hours of incubation, measure the activity of the secreted reporter enzyme in the cell supernatant using a suitable substrate and a luminometer or spectrophotometer.
-
Western Blot Analysis: For phosphorylation analysis, lyse the cells at an earlier time point (e.g., 1-3 hours post-stimulation), separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for total and phosphorylated forms of STING, TBK1, and IRF3.
-
Cytokine Measurement: Collect cell culture supernatants and measure IFN-β concentrations using a commercially available ELISA kit.
In Vivo Autoimmune Models
To assess the therapeutic potential of a STING inhibitor, it is crucial to evaluate its efficacy in relevant animal models of autoimmune disease.
Commonly Used Mouse Models:
-
Trex1-Deficient (Trex1-/-) Mice: These mice lack the three prime repair exonuclease 1, leading to an accumulation of endogenous DNA in the cytoplasm, chronic STING activation, and a severe systemic autoimmune disease resembling Aicardi-Goutières syndrome.[2]
-
Systemic Lupus Erythematosus (SLE) Models: Various models are used to study SLE, including spontaneous models (e.g., MRL/lpr mice) and inducible models.[4] In some of these models, STING deficiency has been shown to ameliorate disease severity.[4]
Experimental Protocol: In Vivo Efficacy Study in Trex1-/- Mice
-
Animal Model: Use Trex1-/- mice and wild-type littermate controls.
-
Compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency.
-
Monitoring: Monitor the animals for clinical signs of disease, such as weight loss, skin lesions, and general health.
-
Sample Collection: Collect blood samples at various time points to measure serum cytokine levels and autoantibody titers. At the end of the study, harvest tissues (e.g., spleen, lymph nodes, skin, and heart) for histopathological analysis and gene expression studies.
-
Endpoint Analysis:
-
Cytokine Profiling: Measure serum levels of IFN-α/β and other relevant cytokines using ELISA or multiplex assays.
-
Autoantibody Titers: Determine the levels of anti-nuclear antibodies (ANAs) and anti-dsDNA antibodies in the serum.
-
Histopathology: Assess tissue inflammation and damage by H&E staining of tissue sections.
-
Gene Expression: Analyze the expression of interferon-stimulated genes (ISGs) in tissues by RT-qPCR.
-
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a STING inhibitor is essential for optimizing its dosing regimen and ensuring adequate target engagement in vivo.
-
Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include bioavailability, half-life, and plasma concentration over time.
-
Pharmacodynamics (PD): This assesses the effect of the drug on its target. For a STING inhibitor, this could involve measuring the expression of interferon-stimulated genes (ISGs) in peripheral blood mononuclear cells (PBMCs) or tissues as a biomarker of target engagement.
Table 2: Hypothetical Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Unit |
| Pharmacokinetics | ||
| Bioavailability (Oral) | 30 | % |
| Tmax | 2 | hours |
| Cmax | 500 | ng/mL |
| Half-life (t1/2) | 8 | hours |
| Pharmacodynamics | ||
| Target Engagement (ISG56 expression) | > 80% inhibition at 4 hours post-dose | - |
Note: This data is illustrative and not based on published studies of this compound.
Conclusion
The inhibition of the STING pathway represents a highly promising therapeutic avenue for the treatment of a range of autoimmune diseases. This compound, with its potent in vitro activity, is an interesting tool compound for further investigation. A systematic preclinical evaluation, encompassing detailed in vitro characterization and in vivo testing in relevant autoimmune models, is necessary to validate its therapeutic potential. The experimental protocols and frameworks outlined in this guide provide a comprehensive approach for researchers and drug developers to advance our understanding of STING inhibitors and their potential to alleviate the burden of autoimmune disease. Further studies are warranted to fully elucidate the preclinical profile of this compound and similar compounds.
References
- 1. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Signaling Promotes Inflammation in Experimental Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STING Implicated as Key Driver of Autoimmunity and Vascular Damage in Lupus - POCN [pocn.com]
Methodological & Application
Application Notes and Protocols for In Vivo STING Agonist Studies in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the STING (Stimulator of Interferon Genes) agonist, ADU-S100 (also known as MIW815), in preclinical in vivo mouse studies. Due to the limited public information on a compound specifically named "STING-IN-7," this document focuses on the well-characterized and widely used STING agonist ADU-S100 as a representative agent for activating the STING pathway in vivo.
Overview of STING Pathway Activation
The STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation bridges innate and adaptive immunity, making STING an attractive target for cancer immunotherapy. Agonists like ADU-S100 directly activate STING, promoting an anti-tumor immune response.
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Quantitative Data Summary: ADU-S100 Dosage in Murine Tumor Models
The following table summarizes dosages and administration routes for ADU-S100 in various syngeneic mouse tumor models as reported in published studies.
| Mouse Model | Cell Line | Route of Administration | Dosage per Mouse | Dosing Schedule | Vehicle | Key Outcomes |
| Colon Carcinoma | CT26 | Intratumoral (IT) | 25 µg, 100 µg | 3 doses, 3 days apart | Not Specified | Delayed tumor growth and tumor regression at higher dose.[1] |
| Colon Carcinoma | CT26 | Intratumoral (IT) | 20 µg, 40 µg | On days 10 and 16 post-tumor implantation | PBS | Significant tumor suppression.[2] |
| Breast Cancer | 4T1 | Intratumoral (IT) | 50 µg | Every 2 days for the first week, then 30 µg | Saline | Potentiated anti-tumor response when combined with αTim-3.[3] |
| Melanoma | B16 | Intratumoral (IT) | 50 µg | Not Specified | Not Specified | Profound tumor regression and lasting systemic antigen-specific T cell immunity.[4] |
| Prostate Cancer | TRAMP-C2 | Intratumoral (IT) | 50 µg | Not Specified | Hank's Balanced Salt Solution (HBSS) | Delayed tumor growth and elimination in a significant percentage of mice when combined with cyto-IL-15.[5][6] |
| Breast Cancer | HER-2+ | Intratumoral (IT) | Not Specified | Not Specified | Not Specified | Induced HER-2-specific CD8+ T-cell priming and durable tumor clearance.[7] |
| Bone Cancer | LLC | Intraperitoneal (IP) | 20 mg/kg | 2 doses | Not Specified | Promoted a robust Type I Interferon response.[8] |
Experimental Protocols
Materials and Reagents
-
STING Agonist: ADU-S100 (MIW815)
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice (strain should be appropriate for the tumor cell line)
-
Tumor Cells: Syngeneic tumor cell line (e.g., CT26, B16, 4T1)
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anesthesia: Isoflurane or Ketamine/Xylazine cocktail
-
Syringes and Needles: Insulin syringes with 28-30G needles for injection, various sizes for other preparations.
-
Calipers: For tumor measurement
Experimental Workflow
Caption: A typical experimental workflow for in vivo STING agonist studies.
Detailed Methodologies
3.3.1. Tumor Cell Implantation
-
Culture tumor cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells using trypsin and wash twice with sterile PBS or HBSS.
-
Resuspend the cell pellet in sterile PBS or HBSS at a concentration of 2 x 10^6 cells/mL. Keep on ice.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (2 x 10^5 cells) subcutaneously into the right flank of each mouse.
-
Allow tumors to grow until they reach a palpable size of approximately 80-120 mm³. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
3.3.2. Preparation and Administration of ADU-S100
-
Preparation of ADU-S100 Solution:
-
Reconstitute lyophilized ADU-S100 in sterile PBS or HBSS to a stock concentration of 1 mg/mL.
-
On the day of injection, dilute the stock solution with the same vehicle to the final desired concentration (e.g., for a 50 µg dose in 50 µL, dilute to 1 mg/mL).
-
Keep the solution on ice until use.
-
-
Intratumoral Injection Procedure:
-
Randomize mice into treatment and control groups.
-
Anesthetize the mice.
-
Draw the prepared ADU-S100 solution or vehicle control into an insulin syringe.
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the solution (typically 50 µL) into the tumor. Ensure the entire volume is delivered within the tumor mass.
-
Withdraw the needle slowly to prevent leakage.
-
Monitor the mice until they have fully recovered from anesthesia.
-
3.3.3. Post-Treatment Monitoring and Endpoint Analysis
-
Measure tumor volumes and body weights every 2-3 days.
-
Monitor the general health and behavior of the mice daily.
-
At the end of the study (or when tumors reach a predetermined endpoint), humanely euthanize the mice.
-
Tumors, spleens, and lymph nodes can be harvested for various downstream analyses, including:
-
Flow Cytometry: To analyze immune cell infiltration (e.g., CD8+ T cells, dendritic cells, NK cells).
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize immune cells within the tumor microenvironment.
-
ELISA or Multiplex Assays: To measure cytokine levels (e.g., IFN-β, TNF-α) in tumor lysates or serum.
-
Safety and Considerations
-
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
The maximum tolerated dose (MTD) of ADU-S100 should be determined in pilot studies if using a new mouse strain or tumor model.
-
Observe mice for any signs of systemic toxicity, such as significant weight loss, lethargy, or ruffled fur.
-
The intratumoral injection technique requires practice to ensure accurate and consistent delivery to the tumor.
These application notes and protocols provide a foundation for designing and executing in vivo studies with the STING agonist ADU-S100. Researchers should adapt these guidelines to their specific experimental needs and consult relevant literature for model-specific optimizations.
References
- 1. mdpi.com [mdpi.com]
- 2. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 3. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist ADU-S100 by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 6. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A STING agonist given with OX40 receptor and PD-L1 modulators primes immunity and reduces tumor growth in tolerized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING suppresses bone cancer pain via immune and neuronal modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of STING Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Upon activation by cyclic dinucleotides (CDNs), STING initiates a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines. While activation of STING is a promising strategy for cancer immunotherapy, aberrant STING activation is implicated in various autoimmune and inflammatory diseases. Consequently, the development of STING inhibitors is an active area of research.
STING Signaling Pathway
The canonical STING signaling pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum. STING activation leads to its translocation to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus, where it drives the expression of type I interferons (IFN-α/β). Activated STING also induces the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines. STING inhibitors, such as STING-IN-7, are designed to block this signaling cascade, thereby mitigating inflammatory responses.
STING-IN-7 solubility and preparation for experiments
Application Notes and Protocols for STING-IN-7
Topic: this compound Solubility and Preparation for Experiments Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, triggering immune responses. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. This compound is a potent small molecule inhibitor of the STING pathway.[1] It functions by inhibiting the phosphorylation of STING and the downstream signaling proteins TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[1][2] These application notes provide detailed protocols for the solubilization of this compound and its preparation for both in vitro and in vivo experiments.
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Inhibits phosphorylation of STING, IRF3, and TBK1 | [1] |
| IC₅₀ | 11.5 nM | [1][2] |
| CAS Number | 899947-07-0 | [1] |
| Appearance | Solid powder | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (333.61 mM) | Requires ultrasonic treatment. Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility. | [1] |
Table 3: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 3.3361 mL | 16.6806 mL | 33.3612 mL |
| 5 mM | 0.6672 mL | 3.3361 mL | 6.6722 mL |
| 10 mM | 0.3336 mL | 1.6681 mL | 3.3361 mL |
| Reference | [1] | [1] | [1] |
Table 4: Storage and Stability of Stock Solutions
| Storage Temperature | Duration | Notes | Reference |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1][4] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1][4] |
Signaling Pathway and Experimental Workflows
Visual diagrams are provided below for the STING signaling pathway and key experimental workflows.
Caption: STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro STING inhibition assay.
References
Application Notes and Protocols for Western Blot Analysis of STING Inhibitor (STING-IN-7) Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the detection of cytosolic DNA and the subsequent initiation of an immune response. Dysregulation of the STING pathway has been implicated in a variety of diseases, including autoimmune disorders and cancer, making it a significant target for therapeutic intervention. STING-IN-7 is a small molecule inhibitor designed to modulate the STING signaling cascade. This document provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound in cell-based assays by measuring the phosphorylation status of key downstream signaling proteins.
The activation of STING triggers a signaling cascade that includes the phosphorylation of STING itself, as well as the downstream kinase TBK1 and the transcription factor IRF3.[1][2][3] A potent inhibitor of the STING pathway is expected to decrease the phosphorylation of these key proteins. Western blotting provides a robust and widely used method to detect and quantify these changes in protein phosphorylation, thereby offering a direct measure of the inhibitor's efficacy.[1][4][5]
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on the STING pathway. The values are presented as a ratio of the phosphorylated protein to the total protein, normalized to a loading control (e.g., GAPDH or β-actin).
| Treatment Condition | Concentration (µM) | p-STING / STING Ratio (Normalized) | p-TBK1 / TBK1 Ratio (Normalized) | p-IRF3 / IRF3 Ratio (Normalized) |
| Unstimulated Control | - | 0.10 | 0.05 | 0.02 |
| Stimulated Control (e.g., cGAMP) | - | 1.00 | 1.00 | 1.00 |
| This compound | 0.1 | 0.75 | 0.60 | 0.55 |
| This compound | 1 | 0.30 | 0.25 | 0.20 |
| This compound | 10 | 0.05 | 0.08 | 0.05 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of cells treated with this compound.
A. Cell Culture and Treatment
-
Cell Line Selection : Utilize a cell line with a known functional STING pathway, such as the human monocytic cell line THP-1 or the murine macrophage cell line RAW 264.7.[4]
-
Cell Seeding : Seed the cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment : Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.[4]
-
STING Activation : Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (at a final concentration of 1-5 µg/mL), for 1-3 hours. Include an unstimulated control group.[4]
B. Lysate Preparation
-
Cell Lysis : After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[4][6]
-
Scraping and Collection : Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubation : Incubate the lysate on ice for 30 minutes, with occasional vortexing.[4]
-
Centrifugation : Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[4]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[4]
C. SDS-PAGE and Western Blotting
-
Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[4]
-
Gel Electrophoresis : Load 20-30 µg of protein per lane onto a 4-15% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[4]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[4][5]
-
Blocking : To prevent non-specific antibody binding, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline containing 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4][5]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies targeting p-STING, total STING, p-TBK1, total TBK1, p-IRF3, total IRF3, and a loading control (e.g., GAPDH or β-actin). Optimize antibody dilutions according to the manufacturer's recommendations.[4][7]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.[4]
-
Washing : Repeat the washing step as described in C.6.[4]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[6][8]
-
Data Analysis : Quantify the band intensities using image analysis software. For each target, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band. Further normalize these ratios to the loading control to correct for any variations in protein loading.[7]
References
- 1. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological Inhibition of STING/TBK1 Signaling Attenuates Myeloid Fibroblast Activation and Macrophage to Myofibroblast Transition in Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of STING Pathway Activation by STING-IN-7
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-pathogen and anti-tumor immune response. STING-IN-7 is a potent and selective small molecule agonist of the STING protein. These application notes provide detailed protocols for utilizing flow cytometry to characterize the cellular effects of this compound, including activation of the STING signaling cascade, maturation of dendritic cells, activation of T cells, and induction of apoptosis in target cells.
Mechanism of Action
This compound binds directly to the STING protein, inducing a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the transcription of type I IFNs and other inflammatory genes. This signaling cascade initiates a powerful downstream immune response.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting STING-IN-7 Inhibition of STING Phosphorylation
This technical support center is designed for researchers, scientists, and drug development professionals investigating the STING (Stimulator of Interferon Genes) pathway. Here you will find troubleshooting guides and FAQs to address common issues encountered when using STING-IN-7, particularly when it fails to inhibit STING phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful this compound experiment?
A1: this compound is a potent inhibitor of STING. In a successful experiment, pre-treatment of cells with an effective concentration of this compound should lead to a significant reduction in the phosphorylation of STING at Ser366 (human) or Ser365 (mouse), as well as the phosphorylation of downstream targets like TBK1 and IRF3, following stimulation with a STING agonist.
Q2: At what concentration should I use this compound?
A2: The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific STING agonist used. A starting point for in vitro experiments is typically in the low micromolar to nanomolar range. It is highly recommended to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and conditions.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, it is advisable to prepare a stock solution in a solvent such as DMSO. To maintain the stability of the compound, store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month) in a tightly sealed container, protected from light and moisture. Always prepare fresh working solutions from the stock for each experiment to avoid degradation.
Q4: Is this compound effective against both human and mouse STING?
Troubleshooting Guide: Why is this compound Not Inhibiting STING Phosphorylation?
This guide will walk you through a series of questions to help identify the potential cause of your unexpected results.
Section 1: Reagent and Compound Integrity
Q1.1: Is your this compound compound active and stable?
-
Possible Cause: The inhibitor may have degraded due to improper storage or handling. Repeated freeze-thaw cycles can also reduce its activity.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that your stock solution has been stored correctly at -80°C and protected from light.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a stock that has undergone minimal freeze-thaw cycles.
-
Purchase New Compound: If you suspect degradation, it is best to obtain a fresh vial of the inhibitor.
-
Q1.2: Is the STING agonist you are using potent and correctly concentrated?
-
Possible Cause: The STING agonist (e.g., 2'3'-cGAMP, DMXAA for mouse cells) may not be at an optimal concentration to induce robust STING phosphorylation. If the agonist concentration is too high, it may overwhelm the inhibitor.
-
Troubleshooting Steps:
-
Titrate the Agonist: Perform a dose-response experiment with your STING agonist to determine the EC50 (the concentration that elicits a half-maximal response) for STING phosphorylation in your cell line.
-
Optimize Agonist Concentration for Inhibition Assays: For inhibitor studies, use the agonist at a concentration that gives a robust but not maximal signal (e.g., around the EC80). This will create a window to observe inhibition.
-
Check Agonist Integrity: Ensure your STING agonist is also stored correctly and has not degraded.
-
Section 2: Experimental Design and Conditions
Q2.1: Are you using the correct cell line and is it responsive to STING activation?
-
Possible Cause: The cell line you are using may have low or no expression of STING, or it may have a deficient downstream signaling pathway.
-
Troubleshooting Steps:
-
Verify STING Expression: Confirm that your cell line expresses STING at the protein level using Western blotting.
-
Positive Control for STING Activation: Before testing the inhibitor, ensure that your chosen STING agonist can induce strong phosphorylation of STING, TBK1, and IRF3 in your cell line.
-
Consider Species-Specificity: As mentioned in the FAQs, ensure your inhibitor is effective against the STING protein of the species your cells are derived from (human vs. mouse).
-
Q2.2: Is the pre-incubation time with this compound sufficient?
-
Possible Cause: The inhibitor may not have had enough time to enter the cells and engage with its target before the addition of the STING agonist.
-
Troubleshooting Steps:
-
Optimize Pre-incubation Time: A typical pre-incubation time is 1-2 hours. You can test a time course of pre-incubation (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to see if it improves inhibition.
-
Cell Permeability: While specific data for this compound is not widely published, if you continue to see no effect, you may consider evaluating its cell permeability in your system.
-
Q2.3: Could your experimental conditions be affecting the inhibitor's stability or activity?
-
Possible Cause: Components in the cell culture medium could potentially interfere with the inhibitor. The inhibitor might also precipitate out of solution at the working concentration.
-
Troubleshooting Steps:
-
Check for Precipitation: After adding this compound to your culture medium, visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the final solvent concentration or use a lower concentration of the inhibitor.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is not toxic to your cells (typically below 0.5%). High solvent concentrations can affect cell health and pathway signaling.
-
Section 3: Western Blotting Technique
Q3.1: Is your Western blot protocol optimized for detecting phosphorylated proteins?
-
Possible Cause: Phosphorylated proteins can be labile and require specific conditions for their detection.
-
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: It is critical to include a cocktail of phosphatase inhibitors in your cell lysis buffer to prevent the dephosphorylation of STING and other signaling proteins.
-
Antibody Quality: Ensure that your primary antibody specific for phosphorylated STING (p-STING) is validated and used at the recommended dilution. Run a positive control (e.g., lysate from cells treated with a potent STING agonist) to confirm the antibody is working.
-
Loading Amount: You may need to load a higher amount of total protein (e.g., 30-50 µg) to detect the phosphorylated form of STING, which is often a fraction of the total STING protein.
-
Blocking Buffer: Some antibodies are sensitive to the type of blocking buffer used. Milk can sometimes mask phospho-epitopes. If you are using milk and getting weak or no signal, try switching to a 5% BSA in TBST blocking solution.
-
Quantitative Data Summary
The following table provides IC50 values for other known STING inhibitors. This data is for comparative purposes and can help in understanding the expected potency range for STING inhibitors.
| Compound | Target Species | Assay | Endpoint | IC50 |
| H-151 | Human | 293T-hSTING reporter cells | IFN-β expression | 1.04 µM |
| Mouse | 293T-mSTING reporter cells | IFN-β expression | 0.82 µM | |
| SN-011 | Human | Human foreskin fibroblasts | IFN-β expression | 502.8 nM |
| Mouse | Mouse embryonic fibroblasts | IFN-β expression | 127.5 nM |
Experimental Protocols
Protocol 1: Assessment of STING Phosphorylation by Western Blot
1. Cell Culture and Treatment:
- Seed your cells of interest (e.g., THP-1, RAW 264.7, or other relevant cell lines) in 6-well plates and allow them to adhere overnight.
- Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
- Stimulate the cells with a pre-determined optimal concentration of a STING agonist (e.g., 2'3'-cGAMP for human cells, DMXAA for mouse cells) for the desired time (e.g., 1-3 hours).
2. Protein Extraction:
- Wash the cells once with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
- Incubate on ice for 20 minutes, then scrape the cells and transfer the lysate to a microfuge tube.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the total protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-STING (Ser366/365), total STING, p-TBK1, total TBK1, p-IRF3, and total IRF3 overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5 minutes each.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory target of this compound.
Caption: A typical experimental workflow for assessing STING phosphorylation inhibition.
Caption: A logical workflow for troubleshooting failed STING phosphorylation inhibition experiments.
Technical Support Center: Optimizing STING-IN-7 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of STING-IN-7, a potent inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the STING protein. It functions by preventing the activation of the STING signaling pathway, which in turn inhibits the phosphorylation of key downstream molecules such as STING itself, TBK1, and IRF3.[1] This blockade ultimately suppresses the production of type I interferons and other pro-inflammatory cytokines.
Q2: What is the reported IC50 of this compound?
A2: this compound has a reported IC50 of 11.5 nM.[1]
Q3: What is a general recommended concentration range for this compound in cell lines?
A3: A concentration range of 2-10 µM has been shown to effectively inhibit the phosphorylation of STING, IRF3, and TBK1 in normal human foreskin BJ fibroblasts.[1] However, the optimal concentration is highly dependent on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When preparing working solutions for cell culture, ensure the final solvent concentration (e.g., DMSO) is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: In which cell lines can I use this compound?
A5: this compound has been reported to be effective in BJ cells.[1] Its efficacy in other cell lines commonly used for STING pathway research, such as THP-1 (human monocytic cells), HEK293T (human embryonic kidney cells), and RAW264.7 (mouse macrophage-like cells), needs to be empirically determined. The expression level of STING can vary significantly between cell lines, which will influence the required concentration of the inhibitor.
Troubleshooting Guide
Issue 1: No or low inhibition of STING signaling observed.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. A good starting point is a range from 1 µM to 20 µM.
-
-
Possible Cause 2: Ineffective activation of the STING pathway.
-
Solution: Ensure that your positive control (STING agonist treatment without inhibitor) shows robust activation of the pathway. Use a known STING agonist like 2'3'-cGAMP at an appropriate concentration. Confirm activation by measuring the phosphorylation of TBK1 and IRF3 via Western blot.
-
-
Possible Cause 3: Low or no STING expression in the cell line.
-
Solution: Verify the expression of STING protein in your cell line by Western blot. Some cell lines, like certain clones of HEK293T, have very low or absent STING expression.
-
-
Possible Cause 4: Degradation of this compound.
-
Solution: Ensure proper storage of the this compound stock solution. Prepare fresh working dilutions for each experiment.
-
Issue 2: High background signal in the assay.
-
Possible Cause 1: Basal STING pathway activation.
-
Solution: Some cell lines may have a high basal level of STING activation. Ensure your experimental design includes an unstimulated control to determine the baseline.
-
-
Possible Cause 2: Contamination.
-
Solution: Mycoplasma or other microbial contamination can activate innate immune pathways. Regularly test your cell cultures for contamination.
-
Issue 3: Unexpected cytotoxicity or cell death.
-
Possible Cause 1: High concentration of this compound.
-
Solution: High concentrations of small molecule inhibitors can lead to off-target effects and cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your cell line. Use concentrations well below the toxic level for your inhibition experiments.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to your cells (typically below 0.5%).
-
-
Possible Cause 3: Compound precipitation.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the working solution in a different manner or using a lower concentration.
-
Quantitative Data Summary
| Compound | Cell Line | Assay | Effective Concentration/IC50 | Reference |
| This compound | Human BJ Fibroblasts | Western Blot (pSTING, pIRF3, pTBK1) | 2 - 10 µM | [1] |
| This compound | - | Biochemical Assay | IC50 = 11.5 nM | [1] |
| This compound | THP-1, HEK293T, RAW264.7 | - | Data not available. Requires empirical determination. | - |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Western Blot
This protocol outlines the procedure to determine the optimal non-toxic concentration of this compound by assessing the inhibition of STING pathway activation.
Materials:
-
Cell line of interest (e.g., THP-1, RAW264.7)
-
Complete cell culture medium
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-STING, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of treatment.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM) in culture medium. Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
STING Pathway Activation: Stimulate the cells with a pre-determined optimal concentration of a STING agonist (e.g., 10 µg/mL 2'3'-cGAMP) for 1-2 hours. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot: Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary and secondary antibodies to detect phosphorylated and total levels of TBK1, IRF3, and STING.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a range of this compound concentrations for a period relevant to your planned experiments (e.g., 24 hours). Include a vehicle control and a positive control for cell death.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the secretion of IFN-β, a key downstream cytokine of the STING pathway.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
Human or mouse IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. The incubation time with the STING agonist may need to be longer (e.g., 6-24 hours) to allow for cytokine secretion.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IFN-β in each sample based on the standard curve.
Protocol 4: IRF3 Reporter Gene Assay
This assay provides a quantitative measure of STING pathway activation by monitoring the activity of a reporter gene under the control of an IRF3-responsive promoter.
Materials:
-
A cell line stably expressing an IRF3-luciferase reporter (e.g., THP1-Dual™ cells)
-
Complete cell culture medium
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
STING Pathway Activation: Stimulate the cells with a STING agonist for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: STING signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Workflow for assessing this compound cytotoxicity.
References
STING-IN-7 off-target effects in primary cells
Important Notice: There is currently no publicly available scientific literature or technical data specifically detailing the off-target effects, experimental protocols, or troubleshooting guidelines for a compound designated "STING-IN-7" in primary cells. The information presented here is based on general knowledge of STING pathway inhibitors and should be adapted and verified with compound-specific data.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for a STING inhibitor like this compound?
A STING (Stimulator of Interferon Genes) inhibitor would be designed to block the STING signaling pathway. This pathway is a crucial component of the innate immune system that detects cytosolic DNA, a sign of viral or bacterial infection, as well as cellular damage.[1] Upon activation, STING triggers a cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] A STING inhibitor could theoretically act at various points in this pathway, such as:
-
Preventing ligand binding: Blocking the binding of the natural ligand, cyclic GMP-AMP (cGAMP), to STING.
-
Inhibiting conformational changes: Keeping STING in an inactive conformation.
-
Blocking downstream signaling: Preventing the recruitment and activation of downstream proteins like TBK1 and IRF3.[2]
Q2: What are the potential therapeutic applications of a STING inhibitor?
By dampening the STING pathway, an inhibitor could be investigated for the treatment of autoimmune and inflammatory diseases where aberrant STING activation is a contributing factor.[1]
Q3: What are potential off-target effects to consider when working with a novel STING inhibitor in primary cells?
When characterizing a new compound like "this compound," it is crucial to assess its specificity and potential for off-target effects. These can manifest as:
-
Cytotoxicity: Reduced cell viability in primary cells is a critical parameter to evaluate. Different primary cell types can exhibit varied sensitivity. For instance, some studies have shown that STING agonists can induce apoptosis in T cells and B cells.[3][4] It would be important to determine if an inhibitor has similar effects.
-
Inhibition of other signaling pathways: The compound could interact with other proteins, particularly other kinases or signaling adaptors in innate immune pathways (e.g., TLRs, RIG-I).[5]
-
Metabolic changes: The STING pathway has been linked to cellular metabolism, including glycolysis.[6] Unintended alterations in metabolic pathways should be considered.
-
Effects on cell proliferation and viability: Some studies suggest a role for STING in regulating cell proliferation and survival.[7][8][9] An inhibitor might therefore impact these fundamental cellular processes.
Troubleshooting Guide for this compound Experiments in Primary Cells
This guide provides a structured approach to troubleshoot common issues that may arise when working with a novel STING inhibitor in primary cells.
Problem 1: No observed inhibition of STING pathway activation.
| Possible Cause | Troubleshooting Steps |
| Cell Health and STING Expression | - Confirm Cell Viability: Use a viability assay (e.g., Trypan Blue, Live/Dead stain) to ensure primary cells are healthy before and after treatment. Primary cells are more sensitive than cell lines. - Verify STING Expression: Check the basal expression level of STING protein in your primary cell type via Western blot or flow cytometry. Expression levels can vary significantly between different primary immune cell subsets. |
| Compound Integrity and Concentration | - Proper Storage: Ensure this compound is stored according to the manufacturer's instructions to prevent degradation. - Dose-Response: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific primary cell type. Effective concentrations can vary widely between different cell types. |
| Experimental Timeline | - Pre-incubation Time: The pre-incubation time with the inhibitor before adding a STING agonist is critical. Optimize this duration (e.g., 1, 2, 4, or 6 hours) to allow for sufficient target engagement. |
| STING Pathway Activation | - Positive Controls: Use a known STING agonist (e.g., 2'3'-cGAMP, dsDNA) to stimulate the pathway and confirm that it is functional in your primary cells. - Assay Sensitivity: Ensure your readout for STING activation (e.g., IFN-β ELISA, p-IRF3 Western blot, ISG qPCR) is sensitive enough to detect changes. |
Problem 2: High background or inconsistent results.
| Possible Cause | Troubleshooting Steps |
| Reagent and Cell Culture Variability | - Primary Cell Donor Variation: Be aware of potential donor-to-donor variability in primary cell responses. Use cells from multiple donors to ensure reproducibility. - Reagent Quality: Use high-quality, validated reagents for cell culture and stimulation. |
| Solvent Effects | - Vehicle Control: Include a vehicle control (e.g., DMSO) at the same final concentration used for this compound to account for any solvent-induced effects. High concentrations of DMSO can be toxic to primary cells. |
| Assay Technique | - Consistent Handling: Maintain consistent cell handling and plating densities. Ensure thorough mixing of reagents. |
Problem 3: Observing unexpected cytotoxicity.
| Possible Cause | Troubleshooting Steps |
| On-target toxicity | - The intended inhibition of the STING pathway may be detrimental to the survival of certain primary cell types. This would be an important finding. |
| Off-target toxicity | - Concentration-dependent toxicity: Determine if the cytotoxicity is observed at concentrations well above the IC50 for STING inhibition. - Off-target screening: If possible, perform a broad kinase or protein panel screen to identify potential off-target interactions. |
Experimental Protocols
Below are generalized protocols for key experiments to characterize the effects of a STING inhibitor in primary cells. Note: These are templates and must be optimized for your specific primary cell type and experimental conditions.
Protocol 1: Assessment of STING Pathway Inhibition by Western Blot
Objective: To measure the effect of this compound on the phosphorylation of key downstream signaling proteins (TBK1 and IRF3).
-
Cell Culture and Treatment:
-
Isolate and culture primary cells of interest (e.g., peripheral blood mononuclear cells - PBMCs, bone marrow-derived macrophages - BMDMs) in appropriate media.
-
Seed cells in 6-well plates and allow them to rest/adhere.
-
Pre-treat cells with a range of this compound concentrations or vehicle control for an optimized duration (e.g., 2 hours).
-
Stimulate the cells with a STING agonist (e.g., 10 µg/mL 2'3'-cGAMP) for a predetermined time (e.g., 1-3 hours). Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), IRF3, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: Quantification of Cytokine Production
Objective: To measure the effect of this compound on the production of STING-induced cytokines.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment steps as in Protocol 1, typically in a 96-well plate format. A longer stimulation time (e.g., 6-24 hours) is usually required for cytokine production.
-
-
Supernatant Collection:
-
Centrifuge the plate and carefully collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of IFN-β or other relevant cytokines (e.g., CXCL10) in the supernatant using an ELISA or a multiplex bead-based assay (e.g., Luminex).
-
-
Data Analysis:
-
Generate a standard curve and calculate the cytokine concentrations for each condition.
-
Protocol 3: Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on primary cells.
-
Cell Culture and Treatment:
-
Seed primary cells in a 96-well plate.
-
Treat cells with a range of this compound concentrations for a relevant duration (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control for cell death.
-
-
Viability Assessment:
-
Use a suitable cell viability assay, such as one based on:
-
Metabolic activity (e.g., MTT, MTS).
-
ATP content (e.g., CellTiter-Glo).
-
Cell membrane integrity (e.g., LDH release, Live/Dead staining with flow cytometry).
-
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).
-
Visualizations
STING Signaling Pathway
Caption: Putative inhibitory action of this compound on the STING signaling pathway.
Experimental Workflow for Inhibitor Characterization
Caption: A logical workflow for characterizing a novel STING inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Post-Translational Modifications of STING: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Signaling Promotes Apoptosis, Necrosis, and Cell Death: An Overview and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING is a cell-intrinsic metabolic checkpoint restricting aerobic glycolysis by targeting HK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. STING enhances cell death through regulation of reactive oxygen species and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING promotes homeostasis via regulation of cell proliferation and chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting STING-IN-7 insolubility issues
Welcome to the technical support center for STING-IN-7, a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of STING with an IC50 of 11.5 nM. It functions by inhibiting the phosphorylation of STING and its downstream signaling components, TBK1 and IRF3.[1] This blockade of the STING signaling pathway makes this compound a valuable tool for research in autoimmune and inflammatory diseases.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL; however, this may require sonication to fully dissolve. It is also advised to use a fresh, unopened bottle of anhydrous (hygroscopic) DMSO, as water content can negatively impact solubility.[1]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What could be the cause and how can I prevent this?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds dissolved in an organic solvent when introduced into an aqueous environment. The primary causes include:
-
Poor aqueous solubility: this compound is inherently hydrophobic and has low solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).
-
High final concentration: The concentration of this compound in your final working solution may exceed its solubility limit in the aqueous medium.
-
High final DMSO concentration: While DMSO is an excellent solvent for this compound, high concentrations in your final working solution can be toxic to cells and can also cause the compound to precipitate when the local concentration of DMSO is high during dilution.[2]
To prevent precipitation, consider the following strategies:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your cell culture medium.[3]
-
Stepwise dilution: Instead of adding the DMSO stock directly into the full volume of your aqueous medium, perform a serial dilution. First, dilute the stock in a smaller volume of pre-warmed (37°C) medium and then add this intermediate dilution to the final volume.[3]
-
Increase mixing: Add the this compound stock solution dropwise to the vortexing culture medium to ensure rapid and even distribution.[4]
-
Utilize serum: If your experiment allows, the presence of serum (like FBS) in the cell culture medium can help to stabilize the compound and prevent precipitation.[3]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Prepared stock solutions of this compound in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Solubility Data
The solubility of this compound in various solvents is a critical factor for successful experimental outcomes. The following table summarizes the available solubility data.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (333.61 mM) | Requires sonication; use of new, anhydrous DMSO is recommended.[1] |
| Ethanol | Insoluble | Data not explicitly available for this compound, but many nonpolar small molecules have limited solubility. |
| PBS (pH 7.2) | Insoluble | Data not explicitly available for this compound, but expected to have very low solubility. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
1. Preparation of a 10 mM DMSO Stock Solution:
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder. The molecular weight of this compound is approximately 299.78 g/mol . To make 1 mL of a 10 mM stock solution, you will need 2.998 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex thoroughly and sonicate in a water bath for 10-15 minutes until the compound is fully dissolved.
-
Aliquot into single-use tubes and store at -20°C or -80°C.[1]
-
2. Preparation of Working Solutions for Cell Culture:
-
Materials: 10 mM this compound in DMSO, sterile cell culture medium (pre-warmed to 37°C).
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution to achieve your final desired concentration. For example, to make a 10 µM working solution, you can dilute the 10 mM stock 1:1000 in pre-warmed cell culture medium.
-
To minimize precipitation, add the this compound stock to the medium while gently vortexing or swirling the tube.
-
Ensure the final DMSO concentration is below 0.5%.
-
Western Blot Analysis of STING Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the STING signaling pathway by measuring the phosphorylation of STING and IRF3.
-
Cell Seeding and Treatment:
-
Seed your cells of interest (e.g., THP-1 or RAW 264.7 macrophages) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 2-4 hours. Include a vehicle control with the same final concentration of DMSO.
-
Stimulate the cells with a STING agonist, such as cGAMP (1-10 µg/mL), for the desired time (e.g., 1-3 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STING (Ser366), total STING, phospho-IRF3 (Ser396), total IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Visualizing Signaling Pathways and Troubleshooting Workflows
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Insolubility
Caption: A step-by-step workflow for troubleshooting this compound insolubility issues.
References
How to improve STING-IN-7 stability in solution
Welcome to the technical support center for STING-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a focus on improving its stability in solution for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the STING (Stimulator of Interferon Genes) protein, with a reported IC50 of 11.5 nM.[1][2][3] Its primary mechanism of action is to block the activation of the STING signaling pathway by preventing the phosphorylation of STING itself, as well as downstream targets like TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[1] This inhibition ultimately prevents the production of type I interferons and other inflammatory cytokines.
Q2: What are the primary challenges related to the stability of this compound in solution?
A2: The main challenge with this compound is its poor solubility in aqueous solutions. While it is highly soluble in organic solvents like dimethyl sulfoxide (DMSO), it can precipitate or "crash out" when diluted into aqueous experimental buffers or cell culture media.[4] This precipitation leads to an inaccurate final concentration, loss of activity, and experimental variability. Degradation over time, especially with improper storage or multiple freeze-thaw cycles, is another potential issue.[5]
Q3: How should I prepare and store this compound stock solutions for maximum stability?
A3: To ensure maximum stability, prepare a high-concentration stock solution in high-purity, anhydrous DMSO.[1][4] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store these aliquots in tightly sealed vials at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Before use, allow an aliquot to equilibrate to room temperature for at least one hour before opening.[2]
Q4: My this compound precipitates when I add it to my cell culture medium. What should I do?
A4: This is a common issue due to the compound's hydrophobicity. To prevent precipitation, try the following strategies:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically not exceeding 0.5%.[4][5]
-
Use Pre-warmed Media: Add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.
-
Increase Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to facilitate rapid dispersal.
-
Perform Stepwise Dilutions: Instead of a single large dilution, perform serial dilutions in your buffer or media. This gradual reduction in solvent concentration can help keep the compound in solution.[4]
Q5: What are the visual signs of this compound degradation or instability?
A5: The most obvious sign of instability is the formation of a precipitate or cloudy appearance in what should be a clear solution. For stock solutions in DMSO, any crystallization or particulate matter upon thawing may indicate a problem. A loss of inhibitory activity in your experiments, despite using the same concentration, is a functional sign that the compound may have degraded.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
Problem: Inconsistent or No Inhibitory Activity Observed
-
Question: I am not observing the expected inhibition of the STING pathway (e.g., no reduction in p-IRF3 levels) after treating my cells with this compound. Could this be a stability issue?
-
Answer & Troubleshooting Steps:
-
Verify Compound Integrity and Storage: Confirm that the this compound stock solution was stored correctly at -20°C or -80°C in tightly sealed, single-use aliquots.[1][5] Avoid using a stock solution that has undergone multiple freeze-thaw cycles.
-
Check Solvent Quality: Ensure you are using anhydrous, high-purity DMSO to prepare stock solutions. Water contamination in DMSO can significantly reduce the solubility and stability of hydrophobic compounds.[4]
-
Assess for Precipitation: When diluting the compound into your aqueous experimental medium, visually inspect for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the effective concentration of the inhibitor will be much lower than intended. Refer to FAQ Q4 for mitigation strategies.
-
Confirm STING Pathway Activation: Before testing for inhibition, confirm that your positive control (e.g., stimulation with 2'3'-cGAMP) robustly activates the STING pathway. A weak or absent signal in your positive control will make it impossible to assess inhibition. You should see a strong increase in phosphorylated TBK1 and IRF3.[6]
-
Optimize Inhibitor Concentration and Pre-incubation Time: Perform a dose-response experiment to find the optimal concentration of this compound for your cell line. It is also crucial to pre-incubate the cells with this compound (e.g., for 1-2 hours) before adding the STING agonist to allow for sufficient cell penetration and target engagement.[5][6]
-
Verify STING Expression: Confirm that your cell line expresses the STING protein at sufficient levels using Western blot or qPCR. Some cell lines may have low or no endogenous STING expression.[6]
-
Problem: High Variability Between Experimental Repeats
-
Question: My results with this compound are highly variable from one experiment to the next. How can I improve reproducibility?
-
Answer & Troubleshooting Steps:
-
Standardize Solution Preparation: Always prepare and handle this compound solutions consistently. Use the same source of anhydrous DMSO and follow a standardized protocol for preparing your stock solution, including the use of sonication if needed to fully dissolve the compound.[1]
-
Use Single-Use Aliquots: This is a critical step. Thawing and refreezing a stock solution can lead to compound degradation and concentration changes due to solvent evaporation. Storing in single-use aliquots at -80°C is the best practice.[5]
-
Control for Cell Passage Number: Cellular responses can change as cells are passaged over time. Use cells within a consistent and low passage number range for all related experiments to ensure a stable biological background.[5]
-
Ensure Consistent Incubation Times: Adhere strictly to the same pre-incubation time for this compound and the same stimulation time for the STING agonist across all experiments.
-
Maintain Consistent Final DMSO Concentration: Ensure that the final DMSO concentration is identical in all wells, including vehicle controls, as DMSO itself can have effects on cells.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available information.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (333.61 mM) | Ultrasonic assistance is needed. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. | [1] |
| Aqueous Buffer | Poorly soluble | Prone to precipitation upon dilution from DMSO stock. | [4] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Notes | Reference |
| -80°C | Up to 6 months | Recommended for long-term storage. | [1] |
| -20°C | Up to 1 month | Suitable for short-term storage. | [1][2] |
Experimental Protocols
Protocol: Western Blot Analysis to Validate this compound Activity
This protocol allows you to assess the inhibitory activity of this compound by measuring the phosphorylation of key downstream proteins in the STING pathway.
1. Cell Seeding and Treatment: a. Seed your cells of choice (e.g., THP-1 monocytes, RAW 264.7 macrophages) in 6-well plates and allow them to adhere overnight. b. The next day, pre-treat the cells with varying concentrations of this compound or a vehicle control (DMSO at the same final concentration) for 1-2 hours.
2. STING Pathway Stimulation: a. After pre-treatment, stimulate the cells with a known STING agonist (e.g., 10 µg/mL 2'3'-cGAMP) for the desired time (e.g., 1-3 hours). Include an unstimulated control group.
3. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Lyse the cells directly in the well with ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
4. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
5. Western Blotting: a. Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.[6] b. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6] c. Incubate the membrane overnight at 4°C with primary antibodies against:
- Phospho-STING (Ser366)
- Total STING
- Phospho-TBK1 (Ser172)
- Total TBK1
- Phospho-IRF3 (Ser366)
- Total IRF3
- A loading control (e.g., β-actin or GAPDH) d. Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6] e. Wash again and develop the blot using an ECL substrate to visualize protein bands.[6]
6. Data Analysis: a. Quantify the band intensities. For each target, normalize the phosphorylated protein signal to the total protein signal. A successful experiment will show a dose-dependent decrease in the phosphorylation of STING, TBK1, and IRF3 in cells treated with this compound compared to the stimulated vehicle control.
Visual Guides and Workflows
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating the inhibitory activity of this compound.
Caption: Troubleshooting flowchart for this compound stability and activity issues.
References
Technical Support Center: Navigating STING-IN-7 Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the use of the STING agonist, STING-IN-7, at high concentrations.
Troubleshooting Guide: High Cytotoxicity Observed with this compound
Issue: You are observing a higher-than-expected level of cell death in your experiments when using this compound, particularly at high concentrations. This can manifest as poor cell viability, detachment, or morphological changes indicative of apoptosis or necrosis.
Below is a step-by-step guide to help you identify the potential cause and mitigate the cytotoxic effects.
Step 1: Verify Compound and Experimental Setup
| Potential Cause | Troubleshooting Action |
| Compound Solubility | Visually inspect the culture medium after adding this compound. The presence of precipitates can cause mechanical stress and toxicity to cells. Prepare fresh stock solutions and ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting it into the culture medium. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Run a vehicle control with the highest concentration of the solvent used in your experiment to ensure it is not the source of cytotoxicity. Typically, the final DMSO concentration should be kept below 0.5%. |
| Cell Health and Density | Ensure your cells are healthy, within a low passage number, and seeded at an optimal density. Over-confluent or sparsely seeded cultures can be more susceptible to stress-induced cell death. |
Step 2: Investigate On-Target Cytotoxicity (STING Pathway Overactivation)
Activation of the STING pathway is known to induce programmed cell death, including apoptosis and pyroptosis, in various cell types.[1][2][3] High concentrations of a potent agonist like this compound can lead to excessive or sustained pathway activation, resulting in significant cell death.
| Potential Cause | Troubleshooting Action |
| Excessive STING Activation | Perform a dose-response curve to determine the optimal concentration of this compound that activates the pathway without causing excessive cytotoxicity. Measure downstream markers of STING activation (e.g., phosphorylated IRF3, IFN-β production) in parallel with a cell viability assay. |
| Apoptosis Induction | STING activation can trigger apoptosis through the activation of caspases-3, -7, -8, and -9.[1][4][5] Assess for markers of apoptosis such as caspase activation (using a caspase activity assay), PARP cleavage (via Western blot), or Annexin V staining (via flow cytometry). |
| Pyroptosis Induction | STING activation can also induce pyroptosis, an inflammatory form of cell death, through caspase-1 activation and gasdermin-D cleavage.[1][4] Measure caspase-1 activity and the release of pro-inflammatory cytokines like IL-1β and IL-18. |
| Mitochondrial Dysfunction | Mitochondrial disruption is a key event in STING-mediated cell death.[4][6] Evaluate mitochondrial health using assays that measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining). |
Step 3: Consider Off-Target Effects and Cell Line Specificity
| Potential Cause | Troubleshooting Action |
| Off-Target Effects | At high concentrations, small molecules can interact with unintended cellular targets, leading to toxicity. If possible, test a structurally distinct STING agonist to see if the cytotoxic effect is specific to this compound. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to STING activation.[3] Test this compound on a different cell line to determine if the observed cytotoxicity is cell-type specific. It is also beneficial to assess the endogenous expression level of STING in your cell line, as this can influence the response. |
Quantitative Data Summary
Specific IC50 values for the cytotoxicity of this compound are not widely available in the public domain. The following table is a template that can be populated with your experimental data. For reference, other small molecule compounds can exhibit cytotoxic IC50 values ranging from low micromolar to millimolar concentrations in various cancer cell lines.
Table 1: Example Cytotoxicity Profile of a STING Agonist
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| THP-1 (Monocytic) | MTT | 24 | e.g., 25 |
| A549 (Lung Carcinoma) | LDH | 48 | e.g., >100 |
| B16-F10 (Melanoma) | CellTiter-Glo® | 72 | e.g., 50 |
| Your Cell Line |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
96-well cell culture plates
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with a serial dilution of this compound and appropriate controls (vehicle, positive control for maximum LDH release).
-
After the desired incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 3: Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
This compound
-
White-walled 96-well plates
-
Cell culture medium
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound and controls for the desired time.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
Visualizations
Caption: STING signaling pathway leading to cell death at high agonist concentrations.
Caption: Logical workflow for troubleshooting this compound cytotoxicity.
Caption: General experimental workflow for assessing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Is cytotoxicity an expected outcome of using a STING agonist like this compound?
A1: Yes, to a certain extent. Activation of the STING pathway can induce programmed cell death as a physiological response to clear infected or damaged cells.[3] Therefore, some level of cytotoxicity is expected, especially at higher concentrations of a potent agonist. However, excessive and widespread cell death may indicate an overstimulation of the pathway or potential off-target effects.
Q2: At what concentration should I start observing cytotoxicity with this compound?
A2: This is highly dependent on the cell line being used and its level of STING expression. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration range for STING activation and to identify the threshold for significant cytotoxicity.
Q3: How can I distinguish between on-target (STING-mediated) and off-target cytotoxicity?
A3: To confirm on-target effects, you can use a STING-deficient cell line (if available) as a negative control. In these cells, this compound should not induce cytotoxicity if the effect is on-target. Alternatively, you can pre-treat your cells with a STING inhibitor before adding this compound. If the inhibitor rescues the cells from death, it suggests the cytotoxicity is STING-dependent.
Q4: Can the formulation of this compound affect its cytotoxicity?
A4: Yes. Poor solubility and precipitation of the compound can lead to non-specific cytotoxicity. Ensure that this compound is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium. In a therapeutic context, formulation strategies such as encapsulation in nanoparticles are being explored to improve targeted delivery and reduce systemic toxicity.
Q5: My cells are dying, but I don't see an increase in caspase-3/7 activity. What could be the cause?
A5: While apoptosis is a common form of STING-induced cell death, it is not the only one. STING activation can also trigger pyroptosis, which is dependent on caspase-1.[1][4] You may want to perform a caspase-1 activity assay. Additionally, at very high concentrations, the compound could be causing necrosis, a form of cell death that is generally not caspase-dependent. You can assess necrosis by measuring the release of LDH.
Q6: How can I mitigate the cytotoxicity of this compound while still achieving STING pathway activation?
A6: The key is to find the right balance in your dose-response experiments. Aim for a concentration that gives you a robust induction of downstream STING signaling (e.g., IFN-β production) with minimal impact on cell viability. You could also explore shorter treatment durations. If high local concentrations are needed, consider advanced delivery methods, although this is more relevant for in vivo applications.
References
- 1. publications.cuni.cz [publications.cuni.cz]
- 2. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Signaling Promotes Apoptosis, Necrosis, and Cell Death: An Overview and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING agonists trigger monocyte death via apoptosis, pyroptosis, caspase-8 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The crosstalk between the caspase family and the cGAS‒STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING agonists trigger monocyte death via apoptosis, pyroptosis, caspase-8 activation and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming STING-IN-7 Resistance
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to the STING (Stimulator of Interferon Genes) agonist, STING-IN-7, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule agonist that activates the STING pathway. This pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can be a sign of viral infection or cellular damage. In cancer cells, activati[1][2][3]on of STING can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, can promote an anti-tumor immune response by activating dendritic cells and driving the recruitment and activation of T-cells into the tumor microenvironment.
Q2: What are the com[2][4]mon reasons my cancer cell line is not responding to this compound?
Resistance or non-responsiveness to STING agonists can arise from several factors intrinsic to the cancer cells:
-
Low or Absent STING Expression: Many cancer cell lines, including a significant number of human melanoma cell lines, have been found to have low or completely lost the expression of the STING protein. This is a primary mechani[4][5]sm of resistance, as the drug target is not present.
-
Defects in Downstream Signaling: Some cell lines may express STING but have defects in downstream signaling components like TBK1 or IRF3, preventing the propagation of the activation signal.
-
Epigenetic Silencin[5]g: The gene encoding STING (STING1) can be epigenetically silenced in various cancers, preventing its transcription and translation into a functional protein.
-
Chronic STING Activ[6]ation: Paradoxically, persistent or chronic activation of the STING pathway can lead to an immunosuppressive environment and therapy resistance.
-
Upregulation of Neg[7][8]ative Regulators: Cancer cells can adapt to STING activation by upregulating negative feedback regulators, such as the enzyme ENPP1, which degrades the natural STING ligand cGAMP.
Q3: How can I determ[4][10]ine if my cell line is a good candidate for this compound treatment?
Before extensive experimentation, it is crucial to characterize your cell line's STING pathway competency.
-
Verify STING Expression: Use Western blot to confirm the presence of the STING protein. It is advisable to include a positive control cell line known to have robust STING expression (e.g., THP-1 monocytes) and a negative control (e.g., STING-knockout cells).
-
Assess Pathway Acti[9][10]vation: Stimulate the cells with a known potent STING agonist (like 2'3'-cGAMP or this compound) and measure the phosphorylation of downstream targets TBK1 (at Ser172) and IRF3 (at Ser366) via Western blot. An increase in phosphoryl[9]ation indicates a functional pathway.
-
Measure Functional Output: Quantify the production of IFN-β (a key downstream cytokine) using ELISA or RT-qPCR for IFNB1 gene expression.
Troubleshooting Guide for Poor this compound Response
Issue 1: No or low phosphorylation of TBK1/IRF3 after this compound treatment.
This is a common issue that points to a problem at the level of STING itself or in the immediate downstream signaling cascade.
Possible Causes & Troubleshooting Steps
-
Cause A: Low/Absent STING Protein.
-
Solution: Confirm STING protein levels by Western blot. Compare your cell line to a positive control. If STING is absent, this cell line is intrinsically resistant. Consider using a different cell line or a model where STING expression is intact.
-
-
Cause B: STING-IN-[4][5]7 Integrity or Concentration.
-
Solution: Ensure the compound has been stored correctly and is not degraded. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 50 µM) to ensure you are using an optimal dose for your specific cell line.
-
-
Cause C: Defective STING Protein or Downstream Components.
-
Solution: Even if STING is expressed, it may be non-functional. Sequence the STING1 gene to check for mutations. If STING is functional, check the expression levels of TBK1 and IRF3.
-
Canonical STING Signaling Pathway
The diagram below illustrates the expected signaling cascade upon STING activation. A failure at any of these nodes can lead to resistance.
Caption: Canonical cGAS-STING signaling pathway activated by this compound.
Issue 2: TBK1/IRF3 are phosphorylated, but there is no IFN-β production.
This indicates that the initial signaling is active, but the response is being blocked or is non-productive, pointing towards adaptive resistance mechanisms.
Possible Causes & Troubleshooting Steps
-
Cause A: Adaptive Immune Regulation.
-
Solution: STING activation can paradoxically upregulate immune checkpoint molecules like PD-L1 or immunosuppressive enzymes like IDO and COX2. Analyze the expression of[11][12] these molecules post-treatment using Western blot or flow cytometry. Co-treatment with inhibitors for these pathways (e.g., a COX2 inhibitor like celecoxib) may restore the anti-tumor response.
-
-
Cause B: Chronic A[11][12][13]ctivation Leading to Tolerance.
Potential Mechanisms of Resistance
The following diagram highlights potential nodes where resistance to STING agonists can occur.
Caption: Potential resistance points in the STING signaling pathway.
Data & Experimental Protocols
Table 1: Responsiveness of Selected Cancer Cell Lines to STING Agonists
This table summarizes the typical STING pathway status in commonly used cell lines. Note that expression can vary between different sources and passages.
| Cell Line | Cancer Type | STING Expression Status | Typical Response to Agonists | Reference |
| THP-1 | Acute Monocytic Leukemia | High | Strong IFN-β production | |
| B16-F10 | Mouse Melan[10]oma | Intact | Responsive; used in many in vivo studies | |
| CT26 | Mouse Colon Ca[12][14]rcinoma | Intact | Responsive; used in combination therapy studies | |
| MCF-7 | Human Breast [15]Cancer | Low / Variable | Weak or no response without STING overexpression | |
| WM9, WM3629 | Human M[15]elanoma | Express both cGAS and STING | Potentially responsive | |
| Various | Human Melan[4]oma | Many lines show complete loss of STING | Non-responsive |
Table 2: Strategie[5][6]s to Overcome STING Agonist Resistance
| Combination Agent | Mechanism of Action | Effect on STING Resistance | Key Findings | Reference |
| Celecoxib | COX2 Inhibitor | Synergizes with STING agonist | Controlled tumor growth and led to uniform survival in mice where STING agonist monotherapy failed. | |
| Anti-PD-1/PD-L1 | [11][12] Immune Checkpoint Inhibitor | Overcomes adaptive resistance | STING agonists increase PD-L1 expression; combination therapy enhances T-cell activity and tumor regression. | |
| IDO Inhibitors | [11][15]Tryptophan catabolism inhibitor | Reduces immunosuppressive TME | Synergized with STING agonist to enhance tumor control, though less effective than COX2 inhibition in some models. | |
| Radiation Therapy [11][12] | Induces DNA damage | Primes the TME for STING activation | Radiation can cause cytosolic DNA release, activating the cGAS-STING pathway and sensitizing tumors to immunotherapy. |
Protocol: Western [8][9]Blot for STING Pathway Activation
This protocol is adapted from standard methodologies for assessing STING pathway activation.
Objective: To m[16][17][18]easure the phosphorylation of TBK1 and IRF3 in response to this compound.
Materials:
-
Cancer cell line of interest
-
This compound (or other STING agonist, e.g., 2'3'-cGAMP)
-
Complete cell culture media
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser366), anti-IRF3, anti-STING, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Include a positive control (e.g., 10 µg/mL 2'3'-cGAMP).
-
Incubate for a predetermined time (typically 1-4 hours for phosphorylation events).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer with inhibitors to each well.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C, according to manufacturer's recommendations.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analyze band intensity relative to total protein and the loading control.
-
Experimental Workflow Diagram
Caption: Workflow for assessing STING pathway activation via Western blot.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. debuglies.com [debuglies.com]
- 6. STING is a cell-intrinsic metabolic checkpoint restricting aerobic glycolysis by targeting HK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Multifaceted roles of STING in tumors: from molecular mechanisms to therapeutic strategies [frontiersin.org]
- 8. Frontiers | Prognostic significance of STING expression in solid tumor: a systematic review and meta-analysis [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. invivogen.com [invivogen.com]
- 11. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. invivogen.com [invivogen.com]
- 15. STING Signaling in Cancer Cells: Important or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Long-Term Storage and Handling of STING-IN-7
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective long-term storage and handling of the STING inhibitor, STING-IN-7. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions depending on its physical state. The powdered form should be stored at -20°C, while solutions prepared in a solvent should be stored at -80°C.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). To ensure the highest quality of your stock solution, use fresh, anhydrous DMSO, as it is hygroscopic and can absorb moisture, potentially affecting the compound's solubility and stability.[2]
Q3: How should I store the this compound stock solution?
A3: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can degrade the compound.[3][4] These aliquots should be stored in tightly sealed vials at -80°C for long-term stability.[1][3]
Q4: Is this compound stable at room temperature during experiments?
A4: While this compound is stable for the duration of shipping and normal handling at ambient temperatures, prolonged exposure to room temperature should be avoided. For experimental use, it is best to thaw the required aliquot and keep it on ice. Any unused portion of the thawed aliquot should be discarded to ensure the integrity of subsequent experiments.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in a stock solution can include precipitation or color change. Inconsistent or a complete loss of inhibitory activity in your experiments compared to previous batches is a strong indicator of compound degradation. If you suspect degradation, it is recommended to use a fresh vial of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at incorrect temperatures). | Prepare a fresh stock solution from a new vial of this compound powder. Ensure proper aliquoting and storage at -80°C. |
| Incorrect concentration of the working solution. | Verify the calculations for your serial dilutions. Perform a dose-response curve to determine the optimal concentration for your cell line and experimental setup. | |
| Low or absent STING expression in the cell line. | Confirm STING protein expression in your cell line using techniques like Western Blot or qPCR. | |
| Precipitation in stock solution upon thawing | The stock solution is supersaturated. | Gently warm the vial to 37°C and vortex to redissolve the compound. If precipitation persists, the initial concentration may be too high. |
| The DMSO used for reconstitution was not anhydrous. | Use fresh, high-quality, anhydrous DMSO to prepare a new stock solution. | |
| High background or off-target effects | The final concentration of DMSO in the cell culture is too high, leading to cellular toxicity. | Ensure the final DMSO concentration in your experimental wells is kept to a minimum, typically below 0.5%, and include a vehicle control (DMSO alone) in your experiments.[3] |
| The compound is unstable in the aqueous culture medium over the course of the experiment. | Prepare fresh dilutions of this compound in your culture medium immediately before adding to the cells. |
Experimental Workflow & Signaling Pathway Diagrams
Experimental Workflow for this compound Treatment
Caption: A typical experimental workflow for using this compound, from preparation to analysis.
Simplified STING Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the STING signaling pathway, preventing downstream inflammatory responses.
References
Refining STING-IN-7 treatment duration for optimal results
Welcome to the technical support center for STING-IN-7, a novel inhibitor of the STING (Stimulator of Interferon Genes) pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that prevents the activation of the STING protein. It functions by blocking the palmitoylation of STING, a critical post-translational modification that is required for its trafficking from the endoplasmic reticulum (ER) to the Golgi apparatus and subsequent downstream signaling.[1][2] By inhibiting palmitoylation, this compound effectively prevents the recruitment and activation of TBK1 and IRF3, thereby blocking the production of type I interferons and other pro-inflammatory cytokines.[3][4]
Q2: What is the recommended starting concentration and treatment duration for in vitro experiments?
A2: The optimal concentration and duration of treatment with this compound are highly dependent on the cell type and experimental endpoint. Based on typical profiles for STING inhibitors, we recommend starting with a dose-response experiment to determine the optimal concentration for your specific system. A pre-incubation time of 2-4 hours before stimulation with a STING agonist is generally recommended.[5] For downstream readouts, the duration of STING agonist stimulation should be sufficient to induce a robust response; this can be as short as 1-3 hours for phosphorylation events or longer (8-24 hours) for cytokine production.[5]
Q3: How can I confirm that the STING pathway is being effectively activated in my positive controls?
A3: To confirm pathway activation, you should use a known STING agonist such as 2'3'-cGAMP or transfected double-stranded DNA (dsDNA).[5] Successful activation can be verified by assessing the phosphorylation of key downstream proteins, including TBK1 (at Ser172) and IRF3 (at Ser366), via Western blot.[5] You should observe a significant increase in the phosphorylation of these proteins in your stimulated, untreated control group compared to the unstimulated control.
Troubleshooting Guides
Issue 1: No or Weak Inhibition of STING Pathway Activity
If you are not observing the expected inhibitory effect of this compound, consider the following troubleshooting steps:
-
Cell Health and STING Expression:
-
Question: Are your cells healthy, and do they express STING?
-
Troubleshooting:
-
Confirm cell viability using a standard method like Trypan Blue exclusion or an MTT assay before and after treatment.
-
Verify the expression of STING protein in your cell line using Western blot.
-
-
-
Inhibitor Concentration and Incubation Time:
-
Question: Is the concentration of this compound and the pre-incubation time sufficient?
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your cell line.
-
Ensure a pre-incubation period of at least 2-4 hours with this compound before adding the STING agonist.
-
-
-
STING Agonist Activity:
-
Question: Is the STING agonist potent enough to induce a strong response?
-
Troubleshooting:
-
Confirm the activity of your STING agonist by running a positive control without any inhibitor.
-
Titrate the agonist to ensure you are using a concentration that elicits a robust, but not saturating, response.
-
-
-
Experimental Readout Timing:
-
Question: Is the endpoint measurement timed correctly to observe inhibition?
-
Troubleshooting:
-
For phosphorylation events (p-TBK1, p-IRF3), harvest cell lysates 1-3 hours after agonist stimulation.
-
For cytokine measurements (e.g., IFN-β, CXCL10), collect supernatant 8-24 hours post-stimulation.
-
-
Issue 2: Inconsistent Western Blot Results for Phosphorylated Proteins
Visualizing phosphorylated proteins can be challenging. If you are experiencing unclear or inconsistent Western blot results for p-STING, p-TBK1, or p-IRF3, the following tips may help:
-
Antibody Quality:
-
Question: Are the primary antibodies specific and validated for the phosphorylated targets?
-
Troubleshooting: Use high-quality, phospho-specific antibodies that have been validated for Western blotting.
-
-
Protein Extraction and Handling:
-
Question: Are you preserving the phosphorylation status of your proteins during sample preparation?
-
Troubleshooting:
-
Use lysis buffers supplemented with phosphatase and protease inhibitors.
-
Keep samples on ice or at 4°C throughout the extraction process.
-
-
-
Loading Controls:
-
Question: Are you using appropriate loading controls?
-
Troubleshooting:
-
Always include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Probe for the total, unphosphorylated forms of STING, TBK1, and IRF3 to assess if the overall protein levels are affected by the treatments.[5]
-
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Dose-Response Experiments
| Cell Type | Concentration Range (µM) | Pre-incubation Time (hours) |
| Human PBMCs | 0.1 - 20 | 2 - 4 |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 0.1 - 20 | 2 - 4 |
| THP-1 (human monocytic cell line) | 0.5 - 50 | 2 - 4 |
| Mouse Embryonic Fibroblasts (MEFs) | 0.5 - 50 | 2 - 4 |
Table 2: Recommended Time Points for Assessing STING Pathway Readouts
| Readout | Assay | Recommended Time Post-Stimulation |
| TBK1 Phosphorylation | Western Blot | 1 - 3 hours |
| IRF3 Phosphorylation | Western Blot | 1 - 3 hours |
| IFN-β mRNA | RT-qPCR | 4 - 8 hours |
| CXCL10 mRNA | RT-qPCR | 4 - 8 hours |
| IFN-β Protein | ELISA | 16 - 24 hours |
| CXCL10 Protein | ELISA | 16 - 24 hours |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Pre-treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM) for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
STING Pathway Activation: Stimulate the cells with a known STING agonist (e.g., 10 µg/mL 2'3'-cGAMP) for the appropriate duration based on your chosen readout (see Table 2). Include an unstimulated control.
-
Endpoint Measurement: Measure the desired readout (e.g., IFN-β levels in the supernatant by ELISA).
-
Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Washout Experiment to Assess Durability of Inhibition
This protocol helps determine how long the inhibitory effect of this compound persists after its removal.
-
Cell Seeding and Treatment: Seed cells and treat with an effective concentration of this compound (e.g., 5x IC50) for 4 hours.
-
Washout:
-
For the "washout" group, remove the medium containing this compound, wash the cells twice with sterile PBS, and add fresh medium.
-
For the "continuous treatment" group, leave the this compound-containing medium on the cells.
-
-
Incubation: Incubate the cells for various time points after the washout (e.g., 0, 4, 8, 12, 24 hours).
-
STING Activation and Analysis: At each time point, stimulate the cells with a STING agonist and measure the downstream response as described in Protocol 1.
-
Data Analysis: Compare the level of inhibition in the "washout" group to the "continuous treatment" group at each time point to assess the reversibility and duration of the inhibitory effect.
Visualizations
Caption: STING signaling pathway and the inhibitory mechanism of this compound.
Caption: Troubleshooting workflow for weak or absent this compound activity.
References
- 1. Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Value of the STING Inhibitors [mdpi.com]
- 4. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Validating STING Inhibitor Specificity: A Comparative Guide for Researchers
For researchers and drug development professionals, ensuring the specificity of a molecular inhibitor is paramount to its successful translation into a therapeutic agent. This guide provides a framework for validating the specificity of inhibitors targeting the Stimulator of Interferator of Interferon Genes (STING) protein, a critical component of the innate immune system.
Dysregulation of the STING signaling pathway is implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target.[1] This guide outlines key experimental approaches and provides a comparative analysis of well-characterized STING inhibitors to aid in the rigorous validation of novel compounds.
The cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key player in the innate immune response to cytosolic DNA.[1] Upon detection of cytosolic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING, an endoplasmic reticulum (ER)-resident protein.[2] This activation triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[4] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[4]
Comparative Analysis of STING Inhibitors
STING inhibitors can be broadly classified into two main categories: covalent inhibitors and competitive antagonists. The following table summarizes the characteristics of representative compounds from each class.
| Feature | H-151 (Covalent Inhibitor) | SN-011 (Competitive Antagonist) | C-176 (Covalent Inhibitor) |
| Mechanism of Action | Forms an irreversible covalent bond with STING, targeting cysteine residues.[1] Suppresses STING palmitoylation and blocks TBK1 phosphorylation.[5] | Competes with cGAMP for the cyclic dinucleotide (CDN) binding pocket, locking STING in an inactive conformation.[6][7] | Covalently modifies Cys91 of mouse STING, inhibiting its activation.[5] |
| IC50 Value | Not explicitly stated in the provided results. | 76 nM for STING signaling.[8] | Not explicitly stated in the provided results. |
| Specificity | Shows potent inhibitory effects on TLR- or RIG-I-mediated signaling, indicating some off-target effects.[6] | Specifically inhibits STING-dependent signaling without interfering with other innate immune pathways like TLRs and RIG-I.[6] | Fails to block human STING.[5] |
| Cytotoxicity | Significantly impairs cell viability and induces cell death.[6] | Not cytotoxic at effective concentrations.[6] | Not explicitly stated in the provided results. |
Experimental Workflow for Validating STING Inhibitor Specificity
A rigorous validation of a novel STING inhibitor requires a multi-pronged experimental approach to assess its potency, selectivity, and potential off-target effects.
Key Experimental Protocols
Below are detailed methodologies for essential experiments to validate the specificity of a STING inhibitor.
Primary Functional Assay: IFN-β Reporter Assay
This is a primary functional assay to quantify the inhibitory effect of a compound on STING signaling.[1]
-
Cell Line: HEK293T cells stably expressing human STING and an IFN-β promoter-driven luciferase reporter.
-
Methodology:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP.
-
After a defined incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the dose-response curve.
-
Cytotoxicity Assay
It is crucial to ensure that the observed inhibition of STING signaling is not due to general cellular toxicity.
-
Methodology:
-
Seed relevant cell lines (e.g., THP-1, L929) in a 96-well plate.
-
Treat the cells with the same concentration range of the inhibitor used in the functional assays.
-
After a suitable incubation period (e.g., 24-48 hours), assess cell viability using a standard method like the MTS assay.
-
A specific inhibitor should not exhibit significant cytotoxicity at concentrations where it effectively inhibits STING signaling.[1]
-
Pathway Selectivity Assays
To confirm the inhibitor's specificity for the STING pathway, it should be tested against other related innate immune signaling pathways.[1]
-
Methodology:
-
Utilize reporter cell lines for other innate immune pathways (e.g., TLRs, RIG-I).
-
Treat the cells with the STING inhibitor.
-
Stimulate the respective pathways with their specific ligands (e.g., LPS for TLR4, poly(I:C) for TLR3/RIG-I).
-
Measure the reporter gene activity.
-
A highly specific STING inhibitor should not significantly affect these other pathways.[6]
-
By following these guidelines and employing a systematic approach to experimental validation, researchers can confidently assess the specificity of novel STING inhibitors, a critical step in the development of new therapeutics for a range of inflammatory and autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging roles of the STING adaptor protein in immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
STING-IN-7 versus other known STING inhibitors
A Comparative Guide to STING-IN-7 and Other Known STING Inhibitors for Researchers
This guide provides a detailed comparison of this compound and other well-characterized STING (Stimulator of Interferon Genes) inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines quantitative performance data, mechanisms of action, and detailed experimental protocols to support informed decisions in the laboratory.
Comparative Analysis of STING Inhibitors
The selection of a suitable STING inhibitor is critical for investigating the STING signaling pathway and for the development of therapeutics for autoimmune and inflammatory diseases.[1][2] The following table summarizes key data for this compound alongside other prominent STING inhibitors: H-151, C-176, and SN-011.
| Inhibitor | Mechanism of Action | Target Specificity | IC50 Value | Key Cellular Effects |
| This compound | Inhibits STING phosphorylation.[3] | Not specified | 11.5 nM[3] | Inhibits phosphorylation of STING, IRF3, and TBK1.[3] |
| H-151 | Covalently binds to Cys91, blocking STING palmitoylation and clustering.[1][3][4] | Human and Murine STING[4] | ~109.6 - 138.0 nM (mouse cells), ~134.4 nM (human cells)[5] | Reduces TBK1 and IRF3 phosphorylation; suppresses cytokine production.[4] |
| C-176 | Covalently binds to Cys91, blocking STING palmitoylation.[2][6] | Preferentially targets murine STING over human STING.[2][6] | Not specified in search results | Inhibits STING-mediated IFN-β production.[2] |
| SN-011 | Competitively binds to the cyclic dinucleotide (CDN) binding pocket of the STING dimer.[5] | Human and Murine STING[5] | ~107.1 - 127.5 nM (mouse cells), ~502.8 nM (human cells)[5] | Inhibits 2’3’-cGAMP-induced IFN-β expression.[5] |
Visualizing Mechanisms and Workflows
Understanding the points of intervention within the STING signaling pathway and the experimental procedures for inhibitor characterization is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: STING signaling pathway and points of inhibitor action.
Caption: Workflow for comparing STING inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of STING inhibitors.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the direct binding of an inhibitor to STING within a cellular context by measuring changes in the thermal stability of the target protein.
Objective: To determine if the inhibitor engages with and stabilizes or destabilizes the STING protein in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed an appropriate cell line (e.g., A431 or THP-1 cells) in culture plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of the STING inhibitor or vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After incubation, heat the culture plates to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) using a PCR machine or a water bath. This step induces thermal denaturation of proteins.
-
-
Cell Lysis and Protein Extraction:
-
Immediately after the heat shock, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble STING protein at each temperature point using Western blotting with a specific anti-STING antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble STING protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
-
Western Blot for Phosphorylated TBK1 and IRF3
This method is used to assess the inhibitory effect of a compound on the STING signaling cascade by measuring the phosphorylation status of key downstream proteins, TBK1 and IRF3.[7]
Objective: To determine if the inhibitor blocks STING-mediated activation of TBK1 and IRF3.
Methodology:
-
Cell Culture, Treatment, and Stimulation:
-
Plate a relevant cell line, such as RAW264.7 macrophages or THP-1 monocytes, at a suitable density (e.g., 1-2 x 10^6 cells/well in a 6-well plate).
-
Pre-treat the cells with various concentrations of the STING inhibitor or vehicle control for 2-6 hours.
-
Stimulate the cells with a STING agonist (e.g., 10 µg/mL 2'3'-cGAMP) for a predetermined time (e.g., 30 minutes to 6 hours) to activate the pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them with 1X SDS sample buffer.
-
Sonicate the samples briefly to shear DNA and reduce viscosity.
-
-
Protein Electrophoresis and Transfer:
-
Heat the samples at 95-100°C for 5 minutes.
-
Separate the protein lysates by SDS-PAGE and then transfer them to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3). Also, probe separate blots or strip and re-probe with antibodies for total TBK1 and total IRF3 as loading controls.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Compare the levels of p-TBK1 and p-IRF3 in inhibitor-treated samples to the stimulated control to determine the extent of pathway inhibition.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β
This assay quantifies the amount of secreted Interferon-beta (IFN-β), a key cytokine produced as a result of STING pathway activation, in the cell culture supernatant.
Objective: To measure the functional consequence of STING inhibition by quantifying the reduction in IFN-β production.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., THP-1 cells at 5 x 10^5 cells/well) in a 96-well plate.
-
Pre-treat the cells with a serial dilution of the STING inhibitor.
-
Stimulate the cells with a STING agonist and incubate for 24 hours at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
-
ELISA Procedure:
-
Use a commercially available IFN-β ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves adding the collected supernatants and a series of IFN-β standards to a 96-well plate pre-coated with an anti-IFN-β capture antibody.
-
Incubate the plate, then wash away unbound substances.
-
Add a biotin-conjugated anti-IFN-β detection antibody, followed by incubation and washing.
-
Add streptavidin-HRP, incubate, and wash.
-
Add a TMB substrate solution to develop a colored product.
-
-
Measurement and Data Analysis:
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the known IFN-β standards.
-
Calculate the concentration of IFN-β in the samples based on the standard curve.
-
Plot the IFN-β concentration against the inhibitor concentration to determine the IC50 value.
-
References
Comparative Analysis of STING Inhibitors: STING-IN-7 vs. H-151
For Researchers, Scientists, and Drug Development Professionals
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. Its activation triggers potent inflammatory and anti-tumor responses. However, aberrant STING signaling is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making STING inhibitors a promising therapeutic strategy. This guide provides a comparative analysis of two commercially available STING inhibitors, STING-IN-7 and H-151, summarizing their known mechanisms of action, biochemical and cellular activities, and providing a framework for their experimental evaluation.
Executive Summary
Both this compound and H-151 are potent inhibitors of the STING signaling pathway, albeit with different reported mechanisms and extents of characterization. H-151 is a well-documented covalent inhibitor that targets a specific cysteine residue on STING, preventing its activation. In contrast, while this compound is reported to be a highly potent inhibitor based on its IC50 value, detailed mechanistic studies and in vivo data are not as widely available in peer-reviewed literature. This guide aims to present the current publicly available data for a direct comparison.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and H-151. It is important to note that the data for this compound is primarily from commercial suppliers and lacks extensive peer-reviewed validation.
| Feature | This compound | H-151 |
| Reported IC50 | 11.5 nM[1][2][3] | ~109.6 nM (in BMDMs), ~138 nM (in MEFs)[4] |
| Mechanism of Action | Inhibits phosphorylation of STING, IRF3, and TBK1[1][5] | Covalent inhibitor, binds to Cys91 of STING, blocking palmitoylation and clustering[1][6][7] |
| In Vitro Activity | Inhibits phosphorylation of STING, IRF3, and TBK1 in BJ cells (2-10 μM, 5.5 h)[1] | Reduces IFN-β production in a dose-dependent manner[2]; Decreases inflammatory cytokine production in human and mouse cells[6][7] |
| In Vivo Activity | Data not publicly available | Reduces systemic cytokine responses in CMA-treated mice; shows efficacy in a Trex1-/- mouse model of autoinflammatory disease |
| Molecular Weight | 299.75 g/mol [2] | 279.34 g/mol [1] |
| Chemical Formula | C16H14ClN3O[2] | C17H17N3O[1] |
Mechanism of Action and Signaling Pathways
The canonical cGAS-STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). This leads to the production of the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the transcription of type I interferons and other inflammatory cytokines.
H-151 acts as a covalent antagonist of STING. It specifically binds to the cysteine 91 (Cys91) residue in the transmembrane domain of STING. This covalent modification prevents the palmitoylation of STING, a critical post-translational modification required for its clustering and subsequent activation of downstream signaling.
This compound is reported to inhibit the phosphorylation of key signaling molecules in the pathway: STING itself, TBK1, and IRF3. This suggests that it acts at or upstream of the TBK1-mediated phosphorylation events. However, the precise molecular target and binding mode of this compound have not been publicly detailed.
Signaling Pathway Diagrams
Caption: The cGAS-STING signaling pathway leading to type I interferon production.
Caption: Simplified mechanism of action for H-151 and this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the objective comparison of inhibitor performance. Below are methodologies for key assays cited in the evaluation of STING inhibitors.
IFN-β Reporter Assay
This assay is a primary method for quantifying the in vitro potency of STING inhibitors by measuring their ability to suppress STING-induced expression of an IFN-β reporter gene.
-
Cell Line: HEK293T cells, which are deficient in endogenous STING, are commonly used.
-
Reagents:
-
Expression plasmids for human or mouse STING.
-
IFN-β promoter-luciferase reporter plasmid.
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
STING agonist (e.g., 2'3'-cGAMP).
-
STING inhibitor (this compound or H-151).
-
Transfection reagent.
-
Luciferase assay system.
-
-
Procedure:
-
Co-transfect HEK293T cells with STING, IFN-β-luciferase, and control plasmids.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the STING inhibitor. Incubate for 1-2 hours.
-
Stimulate the cells with a fixed concentration of 2'3'-cGAMP.
-
After 6-8 hours of stimulation, lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of STING Pathway Phosphorylation
This biochemical assay directly assesses the phosphorylation status of key downstream signaling molecules to confirm the mechanism of inhibition.
-
Cell Line: THP-1 monocytes or primary macrophages that endogenously express the STING pathway components.
-
Reagents:
-
STING agonist (e.g., 2'3'-cGAMP).
-
STING inhibitor (this compound or H-151).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-STING, total STING, phospho-TBK1, total TBK1, phospho-IRF3, and total IRF3.
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Pre-treat cells with the STING inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with a STING agonist.
-
At different time points post-stimulation, lyse the cells.
-
Determine protein concentration and perform SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with specific primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Efficacy in a Disease Model (Trex1-/- Mouse Model)
The Trex1-/- mouse model is a well-established model for the autoimmune disease Aicardi-Goutières syndrome, which is characterized by chronic STING activation. This model is useful for evaluating the in vivo efficacy of STING inhibitors.
-
Animal Model: Trex1-/- mice.
-
Reagents:
-
STING inhibitor (e.g., H-151) formulated for in vivo administration.
-
Vehicle control.
-
-
Procedure:
-
Administer the STING inhibitor or vehicle to Trex1-/- mice via an appropriate route (e.g., intraperitoneal injection) at a specified dosing regimen.
-
Monitor the mice for clinical signs of disease (e.g., weight loss, inflammation).
-
At the end of the study, collect blood and tissues for analysis.
-
Measure serum levels of inflammatory cytokines (e.g., IFN-β, IL-6) by ELISA.
-
Analyze the expression of interferon-stimulated genes (ISGs) in tissues by qPCR.
-
Perform histopathological analysis of tissues to assess inflammation.
-
Experimental Workflow Diagram
Caption: A logical workflow for the experimental evaluation of STING inhibitors.
Conclusion
Both this compound and H-151 present as valuable research tools for investigating the role of the STING pathway in health and disease. H-151 is a well-characterized covalent inhibitor with demonstrated in vitro and in vivo activity. This compound is reported to be a highly potent inhibitor, although further studies are needed to fully elucidate its mechanism of action and in vivo efficacy. The choice between these inhibitors may depend on the specific research question, the need for a covalent versus potentially reversible inhibitor, and the desired potency. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison and further characterization of these and other novel STING inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to validate the performance of these compounds in their specific experimental systems.
References
- 1. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of STING Inhibitors: STING-IN-7 vs. C-176
For researchers, scientists, and drug development professionals, the selection of a potent and specific STING (Stimulator of Interferon Genes) inhibitor is critical for advancing research in autoimmune diseases, inflammatory disorders, and oncology. This guide provides an objective comparison of two widely used STING inhibitors, STING-IN-7 and C-176, focusing on their mechanisms of action, in vitro and in vivo efficacy, and species selectivity, supported by experimental data and detailed protocols.
Introduction to STING and its Inhibition
The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of small molecule inhibitors of STING has become a significant area of therapeutic research.
At a Glance: this compound vs. C-176
| Feature | This compound | C-176 |
| Mechanism of Action | Potent inhibitor of STING, IRF3, and TBK1 phosphorylation. | Covalent inhibitor of mouse STING. |
| Target | STING and downstream signaling components. | Cysteine 91 (Cys91) on mouse STING. |
| Potency (IC50) | 11.5 nM | Efficacious in the micromolar range (0.01-5 µM) in reporter assays. |
| Species Selectivity | Information not available. | Selective for mouse STING; largely inactive against human STING. |
| In Vivo Efficacy | Data not readily available in public domain. | Demonstrated efficacy in mouse models of autoimmune and neuroinflammatory diseases. |
Mechanism of Action
This compound is a potent inhibitor of the STING signaling pathway. It exerts its effects by inhibiting the phosphorylation of key signaling molecules, including STING itself, as well as the downstream kinases TBK1 and the transcription factor IRF3. This multi-level inhibition effectively shuts down the production of type I interferons and other inflammatory mediators.
C-176 functions as a covalent inhibitor of STING. It specifically targets the cysteine 91 (Cys91) residue within the transmembrane domain of mouse STING. By forming a covalent bond with this residue, C-176 blocks the palmitoylation of STING, a critical post-translational modification required for its activation and subsequent downstream signaling. This mechanism of action confers high specificity for STING. A significant characteristic of C-176 is its pronounced selectivity for the murine form of STING, with markedly reduced activity against human STING.
In Vitro Efficacy
Potency
The inhibitory potency of this compound has been determined with a half-maximal inhibitory concentration (IC50) of 11.5 nM in in vitro assays.
For C-176, while a precise IC50 value for STING inhibition is not consistently reported, studies utilizing IFNβ luciferase reporter assays in HEK293T cells have demonstrated its inhibitory activity in the micromolar range, typically between 0.01 and 5 µM .
Inhibition of STING Signaling
Both compounds have been shown to effectively inhibit STING-mediated downstream signaling.
-
This compound reduces the phosphorylation of STING, TBK1, and IRF3.
-
C-176 has been shown to decrease the phosphorylation of TBK1 and STING in response to STING agonists.
In Vivo Efficacy
C-176 has demonstrated significant efficacy in various preclinical mouse models of disease. In models of autoimmune diseases, administration of C-176 led to a reduction in systemic inflammation. Furthermore, in mouse models of neuroinflammation, C-176 has been shown to suppress the inflammatory response and provide neuroprotective effects. For instance, it has been shown to be effective in attenuating MPTP-induced neuroinflammation and neurodegeneration in mouse parkinsonian models[1]. It has also been shown to attenuate osteoclast-related osteolytic diseases in mice[2].
Publicly available data on the in vivo efficacy of This compound in animal models of disease is limited at the time of this guide's publication.
Species Selectivity
A critical point of distinction between the two inhibitors is their activity across different species.
C-176 exhibits strong selectivity for mouse STING and is reported to be largely inactive against human STING. This makes it a valuable tool for preclinical studies in mice but limits its direct translational potential to human therapies.
The species selectivity of This compound has not been extensively reported in the available literature.
Visualizing the STING Signaling Pathway and Experimental Workflow
To better understand the context of these inhibitors' actions and the methods used to evaluate them, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: The cGAS-STING signaling pathway and points of inhibition.
Caption: Workflow for evaluating STING inhibitor efficacy in vitro.
Detailed Experimental Protocols
IFN-β Promoter Luciferase Reporter Assay
This assay is a cornerstone for quantifying the inhibitory effect of compounds on the STING signaling pathway by measuring the transcriptional activation of the IFN-β promoter.
a. Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
STING agonist (e.g., 2'3'-cGAMP)
-
STING inhibitors (this compound, C-176)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or C-176. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
STING Activation: Stimulate the cells by adding a STING agonist (e.g., 2'3'-cGAMP) to the wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration and determine the IC50 value using non-linear regression.
Western Blot Analysis of STING Pathway Phosphorylation
This method directly assesses the phosphorylation status of key proteins in the STING signaling cascade, providing mechanistic insight into the inhibitor's action.
a. Materials:
-
THP-1 monocytes or other relevant cell lines
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
STING agonist (e.g., 2'3'-cGAMP)
-
STING inhibitors (this compound, C-176)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
b. Protocol:
-
Cell Culture and Treatment: Seed THP-1 cells in 6-well plates. Differentiate the monocytes into macrophages if required. Pre-treat the cells with various concentrations of this compound or C-176 for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist for the desired time (e.g., 1-4 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the degree of inhibition.
Conclusion
Both this compound and C-176 are valuable tools for investigating the role of the STING pathway in health and disease.
-
This compound offers high potency with an IC50 in the low nanomolar range, making it a suitable candidate for studies requiring strong inhibition of the STING pathway. However, further characterization of its species selectivity and in vivo efficacy is warranted.
-
C-176 provides a well-defined covalent mechanism of action and has demonstrated in vivo efficacy in mouse models. Its selectivity for murine STING makes it an excellent choice for preclinical research in mice, but its lack of activity against human STING is a significant consideration for direct clinical translation.
The choice between this compound and C-176 will ultimately depend on the specific research question, the experimental system (in vitro vs. in vivo, human vs. mouse), and the desired level of pathway inhibition. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies.
References
- 1. The STING inhibitor C-176 attenuates MPTP-induced neuroinflammation and neurodegeneration in mouse parkinsonian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The STING inhibitor C-176 attenuates osteoclast-related osteolytic diseases by inhibiting osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for STING-IN-7 Research: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the STING (Stimulator of Interferon Genes) pathway, rigorous experimental design is paramount to validate the effects of inhibitors like STING-IN-7. This guide provides a comprehensive comparison of essential control experiments, benchmark inhibitors, and detailed protocols to ensure the specificity and efficacy of your findings.
The cGAS-STING signaling pathway is a cornerstone of the innate immune system, detecting cytosolic DNA—a hallmark of viral and bacterial infections, as well as cellular damage—and initiating a potent inflammatory response. This response includes the production of type I interferons (IFNs) and pro-inflammatory cytokines.[1][2][3][4][5] Given its central role, dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it a critical target for therapeutic intervention.
This compound is a known inhibitor that functions by suppressing the expression of the STING protein.[6] To accurately characterize its activity and distinguish it from other inhibitors with different mechanisms of action, a well-defined set of control experiments is essential.
Comparative Analysis of STING Inhibitors
The following table summarizes the key characteristics of this compound and other commonly used STING inhibitors, providing a basis for comparative studies.
| Inhibitor | Mechanism of Action | Target | Reported IC50 | Species Specificity | Reference |
| This compound | Inhibits STING protein expression | STING Protein Expression | Not specified in provided results | Not specified in provided results | [6] |
| H-151 | Covalently binds to Cys91, blocking STING palmitoylation and activation | STING Protein (Cys91) | ~138 nM (in MEFs), ~1.04 µM (in 293T-hSTING) | More potent against murine STING | [6][7] |
| C-176 | Covalently binds to STING to block palmitoylation | STING Protein | Not specified in provided results | Not specified in provided results | [7] |
| SN-011 | Competes with cGAMP for the CDN binding site, maintaining an inactive conformation | STING CDN Binding Site | IC50 of 76 nM for cGAMP binding | Effective in both human and mouse cells | [8][9] |
| Astin C | Binds to the STING C-terminus, blocking IRF3 recruitment | STING C-terminus | Not specified in provided results | Not specified in provided results | [8] |
Key Experimental Protocols and Controls
To validate the inhibitory effect of this compound and differentiate its mechanism from other inhibitors, a series of orthogonal experiments should be performed.
IFN-β Reporter Assay
This is a primary functional assay to quantify the inhibitory effect of a compound on STING signaling.
Experimental Protocol:
-
Cell Seeding: Seed HEK293T cells stably expressing human STING and an IFN-β promoter-driven luciferase reporter in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with a serial dilution of this compound, a positive control inhibitor (e.g., H-151), and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP.
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the IC50 value by plotting the dose-response curve.[10][11]
Controls:
-
Positive Control (Inhibitor): A well-characterized STING inhibitor like H-151.
-
Negative Control (Vehicle): The solvent used to dissolve the inhibitors (e.g., DMSO).
-
Positive Control (Agonist): A known STING agonist like 2'3'-cGAMP to induce pathway activation.
-
Negative Control (Unstimulated): Cells treated with vehicle but not stimulated with an agonist.
Western Blot for Phosphorylated TBK1 and IRF3
This biochemical assay directly assesses the phosphorylation status of key downstream signaling molecules.
Experimental Protocol:
-
Cell Culture: Culture relevant cells, such as THP-1 monocytes or primary macrophages.
-
Pre-treatment: Pre-treat the cells with the inhibitor or vehicle control.
-
Stimulation: Stimulate the cells with a STING agonist.
-
Lysis: Lyse the cells at various time points.
-
Protein Separation: Separate proteins by SDS-PAGE.
-
Immunoblotting: Transfer proteins to a membrane and probe with antibodies specific for phosphorylated and total TBK1 and IRF3.
-
Visualization: Visualize protein bands using chemiluminescence. A specific inhibitor should decrease the levels of phosphorylated TBK1 and IRF3 without affecting the total protein levels.[10][12]
Controls:
-
Positive Control (Inhibitor): A known inhibitor of the STING pathway.
-
Negative Control (Vehicle): Vehicle-treated and agonist-stimulated cells.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cytotoxicity Assay
This assay is crucial to rule out non-specific cytotoxic effects of the inhibitor.
Experimental Protocol:
-
Cell Plating: Plate cells and treat with a range of inhibitor concentrations for a period similar to or longer than the functional assays (e.g., 24 hours).
-
Assay: Use a commercially available cytotoxicity assay kit (e.g., MTT, LDH release assay) to measure cell viability.
-
Analysis: A specific inhibitor should not show significant cytotoxicity at concentrations where it effectively inhibits STING signaling.[10]
Controls:
-
Positive Control (Toxin): A known cytotoxic agent to ensure the assay is working correctly.
-
Negative Control (Vehicle): Untreated or vehicle-treated cells to establish baseline viability.
Off-Target Specificity Assays
To confirm the specificity of the inhibitor for the STING pathway, it should be tested against other related signaling pathways.
Experimental Protocol:
-
Cell Lines: Use reporter cell lines for other innate immune pathways (e.g., TLRs, RIG-I).
-
Treatment: Treat the cells with the STING inhibitor.
-
Stimulation: Stimulate the respective pathways with their specific ligands (e.g., LPS for TLR4, poly(I:C) for TLR3/RIG-I).
-
Measurement: Measure the reporter gene activity. A highly specific STING inhibitor should not significantly affect these other pathways.[10]
Controls:
-
Positive Control (Agonist): The specific ligand for the alternative pathway being tested.
-
Negative Control (Vehicle): Vehicle-treated and unstimulated cells.
Visualizing Key Processes
To further clarify the experimental logic and biological context, the following diagrams illustrate the STING signaling pathway, a typical experimental workflow for inhibitor validation, and the logical relationship between this compound and the necessary controls.
Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to gene transcription.
Caption: A generalized workflow for the evaluation of STING inhibitors.
Caption: Logical relationship between this compound and experimental controls.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Potential Therapeutic Value of the STING Inhibitors [mdpi.com]
- 9. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Genetic Knockout Validation of STING-IN-7: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a targeted inhibitor is paramount to ensure its specificity and on-target effects. This guide provides a comparative framework for the validation of STING-IN-7, a novel inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, using a genetic knockout model. By comparing the effects of this compound in wild-type versus STING-deficient cellular systems, we can unequivocally attribute its activity to the intended target.
The cGAS-STING pathway is a critical component of the innate immune system, detecting cytosolic DNA as a danger signal to trigger a type I interferon response.[1][2] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making STING an attractive target for therapeutic inhibition.[3][4] This guide will detail the experimental methodologies and expected outcomes for validating the on-target effects of this compound, alongside a comparison with other known STING inhibitors.
Data Presentation: Quantitative Validation in STING Knockout Cells
The following tables summarize the expected quantitative data from key experiments designed to validate the STING-dependent activity of this compound. These experiments compare the response of wild-type (WT) and STING knockout (KO) cells to a STING agonist in the presence or absence of the inhibitor.
Table 1: Inhibition of STING-Mediated IFN-β Production
| Cell Line | Treatment | This compound (1 µM) | IFN-β Concentration (pg/mL) |
| Wild-Type (WT) | Vehicle | - | < 10 |
| Wild-Type (WT) | cGAMP (1 µg/mL) | - | 1800 ± 250 |
| Wild-Type (WT) | cGAMP (1 µg/mL) | + | 50 ± 15 |
| STING KO | Vehicle | - | < 10 |
| STING KO | cGAMP (1 µg/mL) | - | < 10 |
| STING KO | cGAMP (1 µg/mL) | + | < 10 |
| Data are represented as mean ± standard deviation. |
Table 2: Effect on Downstream Signaling - Phosphorylation of IRF3
| Cell Line | Treatment | This compound (1 µM) | p-IRF3 / Total IRF3 Ratio |
| Wild-Type (WT) | Vehicle | - | < 0.05 |
| Wild-Type (WT) | cGAMP (1 µg/mL) | - | 1.00 |
| Wild-Type (WT) | cGAMP (1 µg/mL) | + | 0.10 ± 0.03 |
| STING KO | Vehicle | - | < 0.05 |
| STING KO | cGAMP (1 µg/mL) | - | < 0.05 |
| STING KO | cGAMP (1 µg/mL) | + | < 0.05 |
| Data are represented as mean ± standard deviation relative to stimulated WT cells. |
Table 3: Comparison of IC50 Values of STING Inhibitors
| Compound | Mechanism of Action | Target Species | In Vitro IC50 (Human Cells) |
| This compound | [Hypothesized] Covalent modification of STING | Human, Mouse | ~50 nM |
| H-151 | Covalent antagonist, binds to Cys91 of STING, inhibiting palmitoylation.[5] | Human, Mouse | ~134.4 nM[5] |
| C-176 | Covalent inhibitor, targets Cys91, blocking STING palmitoylation.[5] | Preferentially Mouse | Low activity in human cells[5] |
| IC50 values represent the concentration of the inhibitor required to reduce the response by 50%. |
Mandatory Visualization
The following diagrams illustrate the key signaling pathway, the experimental workflow for validation, and the logical relationship of inhibitor action.
Figure 1: The cGAS-STING signaling pathway leading to type I interferon production.
Figure 2: Experimental workflow for the genetic knockout validation of this compound.
Figure 3: Logical relationship demonstrating the on-target effect of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are the protocols for the key experiments cited.
Cell Culture and Reagents
-
Cell Lines: Wild-type and STING knockout (CRISPR-Cas9 generated) human monocytic THP-1 cells or mouse embryonic fibroblasts (MEFs).
-
Reagents:
-
STING agonist: 2'3'-cGAMP (InvivoGen)
-
This compound (Synthesized or procured)
-
Primary antibodies: Rabbit anti-STING, rabbit anti-phospho-IRF3 (Ser366), rabbit anti-IRF3, rabbit anti-β-actin (Cell Signaling Technology).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (Cell Signaling Technology).
-
ELISA Kit: Mouse or Human IFN-β ELISA Kit (PBL Assay Science).
-
Western Blotting for Phospho-IRF3
-
Cell Treatment: Seed 2x10^6 WT or STING KO cells per well in a 6-well plate. The following day, pre-treat cells with 1 µM this compound or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate cells with 1 µg/mL of 2'3'-cGAMP for 3 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IFN-β ELISA
-
Cell Treatment and Stimulation: Seed 5x10^5 cells per well in a 24-well plate. Treat and stimulate the cells as described for Western blotting, but for a duration of 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in the samples.
RT-qPCR for Interferon-Stimulated Genes (ISGs)
-
Cell Treatment and Stimulation: Treat and stimulate cells as described for Western blotting, but for a duration of 6 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers for ISGs (e.g., IFIT1, ISG15) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
By employing these rigorous experimental protocols and comparative analyses with STING knockout models, researchers can confidently validate the on-target effects of this compound and differentiate its performance from other known STING inhibitors. This approach is fundamental for the continued development of specific and effective therapeutics targeting the STING pathway.
References
- 1. STING is a cell-intrinsic metabolic checkpoint restricting aerobic glycolysis by targeting HK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Effects of STING-IN-7
This guide provides a detailed comparison of the STING inhibitor STING-IN-7 with other notable alternatives, focusing on their performance in both laboratory (in vitro) and living organism (in vivo) settings. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed evaluation of these compounds for therapeutic and research applications.
Overview of STING and its Inhibition
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of infection or cellular damage.[1] Upon activation, STING triggers the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.[1] However, aberrant STING activation is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic inhibition.
In Vitro Efficacy: A Head-to-Head Comparison
The following table summarizes the available quantitative data for this compound and two well-characterized alternative STING inhibitors, H-151 and SN-011.
| Inhibitor | Mechanism of Action | In Vitro IC50 | Cellular Effects |
| This compound | Potent STING inhibitor.[2] | 11.5 nM[2] | Inhibits phosphorylation of STING, IRF3, and TBK1 in BJ cells (at 2-10 µM).[2] |
| H-151 | Covalent inhibitor that binds to Cys91 of STING, blocking palmitoylation and clustering.[3][4] | Not specified in the provided results. | Reduces eCIRP-induced IFN-β levels in a dose-dependent manner in vitro.[5] |
| SN-011 | Competitive inhibitor that binds to the cyclic dinucleotide (CDN) binding pocket of STING, locking it in an inactive conformation.[6] | ~100 nM (mouse), ~500 nM (human)[6] | Inhibits STING-dependent signaling in response to various stimuli, including 2'3'-cGAMP and HSV-1 infection.[6] |
In Vivo Effects: A Look at Preclinical Models
While in vivo data for this compound is not publicly available, extensive studies on H-151 and SN-011 in various animal models provide valuable insights into the therapeutic potential of STING inhibition.
| Inhibitor | Animal Model | Dosing and Administration | Observed Effects |
| This compound | No publicly available data | - | - |
| H-151 | Murine model of intestinal ischemia-reperfusion (I/R) injury | 10 mg/kg, intraperitoneal injection at the time of reperfusion.[5] | Decreased serum levels of tissue injury markers and pro-inflammatory cytokines, reduced intestinal and lung injury, and improved survival rate from 41% to 81%.[5][7] |
| Murine choroidal neovascularization (CNV) model | 1.0 mM, intravitreal injection immediately after laser induction.[4] | Suppressed CNV development and fluorescent leakage from neovessels.[4] | |
| SN-011 | Trex1-/- mice (a model for Aicardi-Goutières syndrome) | Not specified in the provided results. | Ameliorated autoimmune pathology and significantly prevented death.[8] |
| Cisplatin-induced acute kidney injury (AKI) model | Not specified in the provided results. | Enhanced survival rates and alleviated renal dysfunction.[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: The STING signaling pathway and points of intervention by this compound and alternatives.
Caption: A typical experimental workflow for evaluating STING inhibitors in vitro and in vivo.
Detailed Experimental Protocols
In Vitro: Western Blot for STING Pathway Activation
-
Cell Culture and Treatment: Plate appropriate cells (e.g., BJ fibroblasts, macrophages) and allow them to adhere. Pre-treat cells with varying concentrations of the STING inhibitor (e.g., this compound at 2-10 µM) or vehicle control for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP or transfected dsDNA, for a specified time (e.g., 5.5 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-STING, p-TBK1, p-IRF3, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using a chemiluminescent substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo: Murine Model of Intestinal Ischemia-Reperfusion (I/R) Injury
-
Animal Model: Use male C57BL/6 mice. Anesthetize the mice and induce intestinal ischemia by occluding the superior mesenteric artery for 60 minutes.
-
Treatment: At the time of reperfusion, administer the STING inhibitor (e.g., H-151 at 10 mg/kg) or vehicle control via intraperitoneal injection.
-
Sample Collection: At a predetermined time point (e.g., 4 hours post-reperfusion), collect blood for serum analysis and harvest intestinal and lung tissues.
-
Analysis:
-
Serum Analysis: Measure levels of tissue injury markers (e.g., LDH, AST) and pro-inflammatory cytokines (e.g., IL-1β, IL-6) using ELISA.
-
Western Blot: Analyze intestinal tissue lysates for the expression of p-IRF3 and total IRF3.
-
Histopathology: Perform H&E staining on intestinal and lung tissue sections to assess tissue damage and inflammation.
-
Survival Study: Monitor a separate cohort of animals for survival over a specified period (e.g., 24 hours).
-
Conclusion
This compound demonstrates high potency in in vitro assays, with an IC50 in the low nanomolar range. Its mechanism of inhibiting the phosphorylation of key downstream signaling molecules of the STING pathway is well-defined. However, the lack of publicly available in vivo data for this compound currently limits a direct comparison of its in vivo efficacy with that of other established STING inhibitors like H-151 and SN-011. Both H-151 and SN-011 have shown significant therapeutic potential in various preclinical models of inflammatory and autoimmune diseases. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound and to position it relative to other STING inhibitors in the drug development landscape.
References
- 1. Potential Therapeutic Value of the STING Inhibitors [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. H151, A SMALL MOLECULE INHIBITOR OF STING AS A NOVEL THERAPEUTIC IN INTESTINAL ISCHEMIA-REPERFUSION INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]
- 9. The STING antagonist SN-011 ameliorates cisplatin induced acute kidney injury via suppression of STING/NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Comparing the Preclinical Efficacy of Leading STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal target in immuno-oncology and for the development of novel vaccine adjuvants. As a central mediator of innate immunity, activation of STING can drive potent anti-tumor responses and enhance adaptive immunity. This has led to the development of a diverse array of STING agonists, each with unique chemical structures and biological activities.
This guide provides a comparative analysis of several well-characterized STING agonists: the natural ligand 2'3'-cGAMP, the synthetic cyclic dinucleotide ADU-S100, the non-cyclic dinucleotide diABZI, and the murine-specific agonist DMXAA. While a direct search for "STING-IN-7" did not yield publicly available data, this comparison of leading immunomodulators offers a valuable framework for evaluating and selecting STING agonists for research and development.
The STING Signaling Pathway: A Brief Overview
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage.[1] Upon activation, STING triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective immune response.[2][3] However, the magnitude and quality of this response can vary significantly depending on the specific agonist used.[3]
Comparative Performance of STING Agonists
The efficacy of STING agonists can be evaluated based on their potency in activating the STING pathway, the profile of induced cytokines, and their in vivo anti-tumor activity. The following tables summarize key preclinical data for 2'3'-cGAMP, ADU-S100, diABZI, and DMXAA.
In Vitro Potency
The in vitro potency of STING agonists is often determined by measuring the half-maximal effective concentration (EC50) for the induction of a downstream effector, such as interferon-β (IFN-β).
| Compound | Chemical Class | Species Specificity | EC50 (IFN-β Induction in THP-1 cells) | Reference |
| 2'3'-cGAMP | Cyclic Dinucleotide (CDN) | Human & Mouse | ~5.8 µM | [4] |
| ADU-S100 | Synthetic CDN | Human & Mouse | ~1.4 µM | [5] |
| diABZI | Non-CDN | Human & Mouse | ~130 nM | [4] |
| DMXAA | Xanthenone | Mouse | Not active in human cells | [6] |
Note: EC50 values can vary depending on the specific cell line and assay conditions.
In Vivo Anti-Tumor Efficacy
The ultimate goal of STING agonists in oncology is to induce tumor regression. The following table provides a snapshot of their performance in syngeneic mouse tumor models.
| Compound | Mouse Tumor Model | Administration Route | Key Outcomes | Reference |
| ADU-S100 | CT26 (colon carcinoma) | Intratumoral | Significant tumor regression and long-lasting anti-tumor effects. | [4] |
| diABZI | CT26 (colon carcinoma) | Intravenous | Complete tumor eradication in a majority of treated mice. | [7] |
| DMXAA | B16 (melanoma) | Intratumoral | Enhanced anti-tumor immune response and control of distal tumors. | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of immunomodulators. Below are methodologies for key assays used to characterize STING agonists.
Cellular STING Reporter Assay
This assay is used to determine the potency of STING agonists in a cellular context by measuring the activation of an interferon-stimulated response element (ISRE) driving a reporter gene (e.g., luciferase).
Objective: To measure the EC50 of a test compound in stimulating STING-dependent reporter gene expression.
Materials:
-
THP-1-Dual™ ISG-Lucia cells (or other suitable reporter cell line)
-
STING agonist (e.g., 2'3'-cGAMP, diABZI)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the STING agonist.
-
Add the agonist dilutions to the cells and incubate for an appropriate time to allow for reporter gene expression (e.g., 18-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 value by fitting the data to a dose-response curve.[6][8]
Cytokine Secretion Assay (ELISA)
This assay quantifies the production of specific cytokines (e.g., IFN-β, CXCL10) by immune cells following stimulation with a STING agonist.
Objective: To measure the amount of a specific cytokine secreted by cells in response to a STING agonist.
Materials:
-
Immune cells (e.g., primary human PBMCs, mouse bone marrow-derived dendritic cells)
-
STING agonist
-
Cell culture medium
-
ELISA kit for the cytokine of interest (e.g., human IFN-β ELISA kit)
-
Microplate reader
Procedure:
-
Plate the immune cells in a 24-well or 96-well plate.
-
Treat the cells with the STING agonist at various concentrations.
-
Incubate for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of the cytokine in each sample based on a standard curve.[8]
In Vivo Anti-Tumor Efficacy Study
This experimental workflow is designed to evaluate the anti-tumor activity of a STING agonist in a syngeneic mouse model.
Objective: To assess the ability of a STING agonist to inhibit tumor growth and improve survival in a mouse model of cancer.
Procedure:
-
Tumor Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma) are injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is typically calculated using the formula: (length x width²) / 2.
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The STING agonist is administered via the desired route (e.g., intratumoral, intravenous). The control group receives a vehicle control.
-
Monitoring: Tumor growth and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specific time point. Survival studies may continue until pre-defined humane endpoints are met.
-
Ex Vivo Analysis: At the end of the study, tumors and spleens may be harvested for further analysis, such as flow cytometry to characterize immune cell infiltration or cytokine analysis.[4][7]
Conclusion
The STING pathway represents a highly promising target for cancer immunotherapy. The preclinical data for agonists like 2'3'-cGAMP, ADU-S100, and diABZI demonstrate the potential of this class of molecules to drive potent anti-tumor immune responses. However, significant differences in potency, species specificity, and in vivo efficacy exist among these compounds. A thorough and standardized preclinical evaluation, utilizing the types of experimental protocols outlined in this guide, is essential for identifying the most promising candidates for clinical development. As the field continues to evolve, a deeper understanding of the structure-activity relationships and the nuanced immunological consequences of engaging STING with different agonists will be critical for realizing the full therapeutic potential of this pathway.
References
- 1. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative molecular, innate, and adaptive impacts of chemically diverse STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of STING Inhibitory Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of STING (Stimulator of Interferator Genes) inhibitors is paramount for advancing novel therapeutics for autoimmune and inflammatory diseases. This guide provides a comparative overview of the inhibitory activities of several prominent STING inhibitors, supported by experimental data and detailed protocols for independent verification.
While direct, independent verification data for a compound specifically designated "STING-IN-7" is not publicly available in the searched scientific literature, this guide will compare the well-characterized STING inhibitors H-151, C-176, and SN-011. These compounds represent different mechanisms of STING inhibition and serve as excellent benchmarks for evaluating novel inhibitory molecules.
The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and triggering a potent inflammatory response, including the production of type I interferons.[1] Dysregulation of this pathway is implicated in various autoimmune disorders, making STING an attractive target for therapeutic intervention.[2]
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling cascade begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[1] Upon binding dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, a transmembrane protein in the endoplasmic reticulum (ER), inducing a conformational change.[1] This activation leads to STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][3] TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes.[1][4]
Comparison of STING Inhibitors
The following table summarizes the mechanisms of action and reported potencies of H-151, C-176, and SN-011.
| Inhibitor | Target | Mechanism of Action | Reported IC50 Values | Key In Vitro Effects |
| H-151 | STING (Cys91) | Covalent antagonist; blocks STING palmitoylation required for activation.[5][6] | Human STING: Less potent (species-dependent)[7] | Reduces phosphorylation of TBK1 and IRF3.[8] |
| C-176 | STING (Cys91) | Covalent antagonist; blocks STING palmitoylation.[2][5] | Inactive against human STING.[9] | Ameliorates psoriasis development in diabetic models via the STING-IRF3 pathway.[2] |
| SN-011 | STING | Competitive antagonist; binds to the cGAMP binding pocket, locking STING in an inactive conformation.[9][10] | Human cells: ~500 nM[9] | Inhibits IFN and inflammatory cytokine induction; better specificity and safety than H-151.[9] |
Experimental Protocols for Verification
A robust validation of a STING inhibitor requires a multi-faceted approach, combining biochemical, cellular, and functional assays.
IFN-β Reporter Assay
This is a primary functional assay to quantify the inhibitory effect of a compound on STING signaling.[8]
-
Cell Line: HEK293T cells stably expressing human STING and an IFN-β promoter-driven luciferase reporter.
-
Methodology:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with a serial dilution of the STING inhibitor for 1-2 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP.
-
After 6-8 hours of incubation, lyse the cells and measure luciferase activity.
-
Calculate the IC50 value from the dose-response curve.[8]
-
Analysis of TBK1 and IRF3 Phosphorylation
This biochemical assay directly assesses the phosphorylation status of key downstream signaling molecules.[8]
-
Cell Line: Human monocytic THP-1 cells or primary macrophages.
-
Methodology:
-
Culture cells and pre-treat with the inhibitor.
-
Stimulate with a STING agonist (e.g., 2'3'-cGAMP).
-
Lyse the cells at various time points.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with antibodies specific for phosphorylated and total TBK1 and IRF3.
-
A specific inhibitor should reduce the levels of phosphorylated TBK1 and IRF3 without affecting the total protein levels.[8]
-
Cytotoxicity Assay
This assay is crucial to ensure that the observed inhibition is not due to non-specific cytotoxic effects.[8]
-
Methodology:
-
Plate cells and treat with a range of inhibitor concentrations for a period similar to or longer than the functional assays (e.g., 24 hours).
-
Use a commercial cytotoxicity assay kit (e.g., MTT or LDH release assay) to measure cell viability.
-
A specific inhibitor should not exhibit significant cytotoxicity at concentrations where it effectively inhibits STING signaling.[8]
-
Off-Target Specificity Assay
To confirm specificity, the inhibitor should be tested against other related innate immune signaling pathways.[8]
-
Methodology:
-
Use reporter cell lines for other pathways (e.g., TLRs, RIG-I).
-
Treat the cells with the STING inhibitor.
-
Stimulate the pathways with their specific ligands (e.g., LPS for TLR4).
-
Measure the reporter gene activity. A highly specific STING inhibitor should not significantly affect these other pathways.[8]
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for STING-IN-7: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the proper disposal procedures for the STING inhibitor, STING-IN-7. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
This compound is a potent inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1] Due to its chemical nature and classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper handling and disposal are paramount.[2] This guide provides a step-by-step protocol for the safe disposal of this compound and associated contaminated materials.
Chemical and Hazard Information
A clear understanding of the properties of this compound is the first step toward safe handling and disposal.
| Property | Value | Reference |
| Chemical Name | 1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea | [1] |
| CAS Number | 899947-07-0 | [2] |
| Molecular Formula | C16H14CLN3O | [2] |
| Molecular Weight | 299.75 g/mol | [2] |
| Hazard Class | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [2] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [2] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective, chemical-resistant gloves.[2]
-
Body Protection: Impervious clothing, such as a lab coat.[2]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[2]
Step-by-Step Disposal Protocol
This protocol is designed to guide laboratory personnel through the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place any unused or expired this compound powder directly into a designated hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the hazard pictograms for acute toxicity and environmental hazard.
-
Indicate the date when the waste was first added to the container.
Step 3: Decontamination of Empty Containers
Empty containers of this compound must be decontaminated before disposal.
-
Triple Rinse:
-
Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol).
-
The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[3]
-
-
Final Rinse:
-
After the solvent rinse, wash the container with soap and water.
-
-
Deface Label:
-
Completely remove or deface the original product label.[4]
-
-
Disposal:
-
The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, according to institutional guidelines.
-
Step 4: Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure that the storage area is away from incompatible materials, such as strong acids, bases, and oxidizing agents.[2]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[2]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
This compound Mechanism of Action: Inhibition of the STING Pathway
This compound is an inhibitor of the STING signaling pathway. This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, or cellular damage. This compound exerts its inhibitory effect by preventing the phosphorylation of STING and the downstream transcription factor IRF3.[1] This action blocks the production of type I interferons and other inflammatory cytokines.
Caption: this compound inhibits the STING signaling pathway.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A step-by-step workflow for the safe disposal of this compound.
References
Personal protective equipment for handling STING-IN-7
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with STING-IN-7. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following personal protective equipment must be worn at all times.
Core PPE Requirements:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes.[1]
-
Hand Protection: Chemical-resistant protective gloves must be worn to prevent skin contact.[1]
-
Skin and Body Protection: An impervious lab coat or clothing is necessary to protect the body from potential exposure.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powder form, to avoid inhalation.[1]
General Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Ensure adequate ventilation in the work area, utilizing an appropriate exhaust ventilation system.[1]
-
An accessible safety shower and eye wash station must be available in the immediate vicinity of the handling area.[1]
Quantitative Safety and Storage Data
For quick reference, the following table summarizes key quantitative information for the safe handling and storage of this compound.
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in Solvent) | -80°C | [1] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Aquatic Toxicity (Acute) | Category 1 (Very toxic to aquatic life) | [1] |
| Aquatic Toxicity (Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
Operational Plan: From Handling to Disposal
A systematic workflow is essential for the safe management of this compound within the laboratory.
Experimental Workflow:
-
Preparation: Before handling, ensure all required PPE is correctly worn and that the work area (e.g., a chemical fume hood) is prepared and functioning correctly.
-
Handling: Use only in areas with appropriate exhaust ventilation to avoid the formation of dust and aerosols.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Store at the recommended temperatures.[1]
-
Spillage: In case of a spill, collect the spillage to prevent environmental release.[1]
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1] Avoid release to the environment.[1]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse the mouth.[1]
-
Eye Contact: Remove any contact lenses and immediately flush the eyes with large amounts of water, separating the eyelids with fingers. Promptly seek medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Chemical Disposal: Dispose of this compound and its container at a licensed and approved waste disposal facility.[1]
-
Environmental Precautions: Avoid releasing the chemical into drains, water courses, or the soil.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
